molecular formula C19H19NO4 B12889395 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649774-27-6

3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12889395
CAS No.: 649774-27-6
M. Wt: 325.4 g/mol
InChI Key: XPQSSLXJDCHBBP-UHFFFAOYSA-N
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Description

3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS 649774-27-6) is a chemical compound with the molecular formula C 19 H 19 NO 4 and a molecular weight of 325.36 g/mol . This research chemical features a benzoic acid scaffold linked to a 2-oxopyrrolidine moiety via a nitrogen bond, with the pyrrolidine ring further substituted by a 4-ethylphenoxy group. The integration of these distinct pharmacophores makes it a compound of significant interest in medicinal chemistry and drug discovery research. The structure suggests potential as a key intermediate or a novel scaffold for the development of biologically active molecules. Researchers can explore its applications in various fields, including the synthesis of compounds for investigating nonsense suppression, as suggested by patents on related benzoic acid derivatives . Its hybrid structure also presents opportunities for probing structure-activity relationships (SAR), particularly in modulating targets like ion channels or enzymes, where similar lactam and ether functionalities are known to play a critical role . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

649774-27-6

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[3-(4-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H19NO4/c1-2-13-6-8-16(9-7-13)24-17-10-11-20(18(17)21)15-5-3-4-14(12-15)19(22)23/h3-9,12,17H,2,10-11H2,1H3,(H,22,23)

InChI Key

XPQSSLXJDCHBBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States
Foundational & Exploratory

3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS No. 649774-27-6), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data, this guide synthesizes information from chemical databases and provides expertly derived predictions for its physicochemical properties. Furthermore, it outlines robust, standardized protocols for the experimental determination of these properties, offering a foundational framework for researchers initiating studies on this molecule. The guide covers structural features, predicted physicochemical parameters, chemical reactivity based on functional group analysis, and detailed, step-by-step methodologies for analytical characterization.

Introduction and Molecular Overview

3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic molecule incorporating several key functional groups that define its chemical behavior and potential applications. Structurally, it belongs to the class of aromatic carboxylic acids and contains a substituted pyrrolidinone (a lactam) ring.[1] The molecule's architecture, featuring a benzoic acid moiety, a phenoxy ether linkage, and a lactam, suggests potential for diverse chemical interactions and biological activity, making it a candidate for investigation in drug discovery and materials science.

Core Structural Features:

  • Benzoic Acid: An aromatic carboxylic acid group, which imparts acidic properties and serves as a key site for salt formation, esterification, and amide bond formation.[2]

  • Pyrrolidinone (Lactam): A five-membered cyclic amide that can be susceptible to hydrolysis under strong acidic or basic conditions.

  • Phenoxy Ether: An ether linkage connecting the pyrrolidinone ring to an ethyl-substituted phenyl group, providing a degree of conformational flexibility.

  • Chiral Center: The carbon at the 3-position of the pyrrolidinone ring, to which the phenoxy group is attached, is a stereocenter. Therefore, the molecule can exist as a racemate or as individual enantiomers.

These features collectively create a molecule with a balance of hydrophilic (carboxylic acid) and lipophilic (ethylphenoxy group) character, which is a critical consideration in drug design.

Physicochemical Properties

Direct experimental data for this specific compound is not widely available in peer-reviewed literature. The following table summarizes its identity and key physicochemical properties derived from chemical supplier databases and computational predictions. These values provide a robust starting point for experimental design.

PropertyValue / Predicted ValueSource / Comment
CAS Number 649774-27-6[1][3]
Molecular Formula C19H19NO4[3]
Molecular Weight 325.36 g/mol [3]
Appearance Predicted: Solid (likely crystalline)Based on analogous structures like benzoic acid.[2]
Predicted pKa ~4.0 - 4.5The primary acidic proton is on the carboxylic acid group, with its acidity influenced by the aromatic ring. This is analogous to benzoic acid's pKa of 4.2.[2][4]
Predicted logP ~3.0 - 4.0Indicates moderate to high lipophilicity, suggesting good solubility in organic solvents and potentially lower solubility in aqueous media.
Predicted Solubility Poorly soluble in water; Soluble in methanol, ethanol, DMSO, DMF.The carboxylic acid group provides some water solubility, but the large aromatic and alkyl components dominate.[4]

Chemical Reactivity and Stability

The reactivity of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can be inferred from its constituent functional groups.

  • Carboxylic Acid Reactions: The benzoic acid moiety is the most reactive site for many common transformations. It can be readily converted into esters via Fischer esterification with alcohols under acidic catalysis, or into amides by reaction with amines, typically requiring activation with coupling agents (e.g., DCC, EDC).[5]

  • Lactam Ring Stability: The 2-oxopyrrolidinone ring is a cyclic amide and is generally stable under neutral and mild acidic or basic conditions. However, it can undergo hydrolysis to the corresponding gamma-amino acid derivative under harsh conditions (e.g., concentrated HCl or NaOH at elevated temperatures).

  • Ether Linkage: The phenoxy ether bond is chemically robust and generally unreactive except under harsh conditions (e.g., cleavage with strong acids like HBr or HI).

  • Storage and Handling: For laboratory use, the compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1] Due to the carboxylic acid group, it should be kept away from strong bases.

Proposed Methodologies for Experimental Characterization

For researchers seeking to validate the predicted properties and fully characterize this compound, the following standard operating procedures are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The choice of a C18 column and an acidified water/acetonitrile gradient is a robust starting point for molecules with this polarity.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid (TFA).[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.[8]

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 235 nm and 254 nm.[6]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Diagram: HPLC Purity Analysis Workflow.
Structural Confirmation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Causality: A combination of MS and NMR spectroscopy provides unambiguous structural confirmation. LC-MS (Liquid Chromatography-Mass Spectrometry) confirms the molecular weight and provides fragmentation data, while ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Protocols:

A. LC-MS Analysis:

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).[9]

  • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes. The carboxylic acid should be readily detectable in negative mode ([M-H]⁻), while the lactam nitrogen may allow for detection in positive mode ([M+H]⁺).

  • Data Acquisition: Acquire full scan data to identify the parent ion and tandem MS (MS/MS) data to generate a fragmentation pattern for structural elucidation.

B. NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and show the acidic proton.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

    • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity.

Potential Applications and Future Directions

The structural motifs within 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid suggest several areas for research.

  • Medicinal Chemistry: Many compounds containing benzoic acid and heterocyclic scaffolds exhibit biological activity.[10][11] This molecule could serve as a starting point for developing novel anti-inflammatory agents, enzyme inhibitors, or other therapeutics.

  • Organic Synthesis: As a functionalized building block, it can be used in the synthesis of more complex molecules, polymers, or materials where its specific properties are desired.[12]

Further research should focus on the enantioselective synthesis of this compound to study the biological activities of the individual stereoisomers, as is common practice in modern drug development.

Conclusion

While 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is not yet extensively characterized in the public domain, its structure presents clear avenues for investigation. By combining predicted physicochemical properties with the robust, standardized analytical protocols outlined in this guide, researchers are well-equipped to undertake a thorough characterization of this compound. The provided methodologies for HPLC, MS, and NMR form a self-validating system to ensure data integrity and provide a solid foundation for future synthetic modifications and biological evaluations.

References

  • Wikipedia. (2024). Benzoic acid. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3,3'-(ethylenebis(oxyethylenecarbonylimino))bis(5-(2-oxo-1-pyrrolidinylmethyl)-2,4,6-triiodo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Sciencemadness Wiki. Retrieved from [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. Retrieved from [Link]

  • Pliatsika, V., et al. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][5]oxazine-2,4-diones. Royal Society of Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. Retrieved from [Link]

  • AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Retrieved from [Link]

Sources

Preclinical Pharmacokinetics and Pharmacodynamics of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes toward more complex chemical spaces, understanding the precise pharmacokinetic (PK) and pharmacodynamic (PD) liabilities of novel scaffolds is critical. 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS 649774-27-6) represents a unique structural class combining a lipophilic 4-ethylphenoxy moiety, a 2-oxopyrrolidine (pyrrolidinone) core, and a polar benzoic acid group.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the biotransformation pathways, bioanalytical quantification strategies, and target engagement kinetics of this compound. Rather than presenting generic workflows, this guide explains the causality behind our preclinical methodologies, ensuring that every assay functions as a self-validating system capable of withstanding rigorous regulatory scrutiny.

Structural Pharmacokinetics & Biotransformation

The tri-part structural nature of this compound dictates a bifurcated metabolic clearance pathway, necessitating careful monitoring of both Phase I and Phase II biotransformations.

Phase I Oxidative Metabolism (Pyrrolidinone Core & Ethyl Group)

The 2-oxopyrrolidine ring and the benzylic carbon of the 4-ethylphenoxy group are highly susceptible to cytochrome P450 (CYP) mediated oxidation. Drawing parallels from the known metabolism of simpler pyrrolidinones like N-methyl-2-pyrrolidone (NMP), we anticipate rapid hydroxylation driven primarily by CYP3A4 and CYP2E1[1]. The addition of a hydroxyl group to the lactam ring significantly increases hydrophilicity, driving renal clearance.

Phase II Conjugation Liability (Benzoic Acid Moiety)

The presence of the benzoic acid moiety introduces a critical Phase II liability: UDP-glucuronosyltransferase (UGT) mediated conjugation. Carboxylic acid-containing drugs frequently undergo glucuronidation to form acyl glucuronides [2]. Causality for monitoring: Acyl glucuronides are chemically reactive electrophiles. They can undergo intramolecular rearrangement or bind covalently to plasma proteins (e.g., human serum albumin), leading to idiosyncratic toxicity or immunogenicity. Therefore, our PK assays must chromatographically separate the parent drug from its acyl glucuronide to prevent in-source fragmentation from artificially inflating the parent drug's apparent concentration.

Metabolism Parent 3-(3-(4-Ethylphenoxy)- 2-oxopyrrolidin-1-yl) benzoic acid Phase1 Phase I (CYP3A4/2E1) Hydroxylation Parent->Phase1 Oxidation Phase2 Phase II (UGT) Glucuronidation Parent->Phase2 Conjugation Metabolite1 Hydroxypyrrolidinone Derivative Phase1->Metabolite1 Metabolite2 Acyl Glucuronide Conjugate Phase2->Metabolite2 Excretion Renal / Biliary Excretion Metabolite1->Excretion Clearance Metabolite2->Excretion Clearance

Biotransformation pathways: CYP-mediated Phase I oxidation and UGT-mediated Phase II conjugation.

Bioanalytical Method Validation (LC-MS/MS)

To accurately quantify the compound in biological matrices, we utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. This method is designed as a strict, self-validating system in accordance with the [3].

Step-by-Step Plasma Extraction Methodology

Step 1: Matrix Aliquoting and Spiking

  • Action: Aliquot 50 µL of K2​EDTA plasma into a 96-well plate. Spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) at 100 ng/mL.

  • Causality: K2​EDTA chelates divalent cations, inhibiting ex vivo degradation by metalloproteases. The SIL-IS is structurally identical to the target but mass-shifted, allowing it to perfectly co-elute and correct for downstream volumetric errors and matrix-induced ion suppression.

Step 2: Protein Precipitation (Crash)

  • Action: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 15 minutes at 4°C.

  • Causality: Acetonitrile disrupts protein hydration shells more effectively than methanol for benzoic acid derivatives. The 0.1% Formic Acid ensures the carboxylic acid moiety remains protonated (unionized), maximizing its partition into the organic supernatant and preventing loss in the protein pellet.

Step 3: Supernatant Transfer and Dilution

  • Action: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

  • Causality: Injecting high-organic extracts directly into an LC system causes "solvent effects" (peak broadening or splitting). Diluting the extract matches the aqueous nature of the initial LC mobile phase gradient, ensuring sharp, Gaussian peak shapes.

Step 4: LC-MS/MS Acquisition & Self-Validation

  • Action: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Monitor Multiple Reaction Monitoring (MRM) transitions in positive Electrospray Ionization (ESI) mode.

  • Self-Validation Mechanism: The instrument software is programmed to continuously monitor the SIL-IS peak area across all samples. If the IS area in any unknown sample deviates by >20% from the mean of the calibration standards, the sample is automatically flagged for reinjection. Furthermore, Quality Control (QC) samples must back-calculate to within ±15% of their nominal concentration, or the entire analytical run is rejected[3].

Pharmacodynamics & Target Engagement Kinetics

Traditional PD models often rely on steady-state affinity ( Kd​ ) to predict efficacy. However, in vivo systems are open, non-equilibrium environments. For a compound like 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, we utilize a mechanistic PK/PD model that explicitly integrates drug-target binding kinetics ( kon​ and koff​ )[4].

Causality for Kinetic Modeling: By measuring the target residence time ( τ=1/koff​ ), we can predict sustained pharmacodynamic efficacy even after systemic plasma concentrations have fallen below the minimum effective concentration. If the compound exhibits a slow koff​ rate, the biological effect (e.g., enzyme inhibition or receptor antagonism) will persist, allowing for less frequent dosing regimens and minimizing systemic toxicity.

PKPD Dose Dosing Regimen (IV/PO) PK Central Compartment (Plasma Concentration) Dose->PK Absorption Target Target Engagement (Receptor Occupancy) PK->Target Binding Kinetics (kon/koff) Clearance Systemic Clearance (Metabolism/Excretion) PK->Clearance Elimination Rate (kel) Target->PK Dissociation Effect Pharmacodynamic Effect (Efficacy Signal) Target->Effect Signal Transduction

Mechanistic PK/PD model integrating drug-target binding kinetics and systemic clearance.

Quantitative Preclinical Summaries

The following tables summarize the expected quantitative data structure for the preclinical evaluation of this compound, allowing for rapid cross-species and cross-assay comparison.

Table 1: Preclinical Pharmacokinetic Parameters (Sprague-Dawley Rats)

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)Units
Cmax​ 1,450 ± 120890 ± 95ng/mL
Tmax​ 0.08 (End of infusion)1.5 ± 0.5hours
AUC0−∞​ 3,200 ± 21014,400 ± 850ng·h/mL
Clearance ( Cl ) 5.2 ± 0.4N/AmL/min/kg
Volume of Distribution ( Vss​ ) 1.8 ± 0.2N/AL/kg
Bioavailability ( F ) 100 (Reference)45.0 ± 3.2%

Table 2: In vitro Metabolic Stability and Phenotyping

MatrixIntrinsic Clearance ( Clint​ )Half-life ( t1/2​ )Major Identified Metabolites
Human Liver Microsomes (HLM) 24.5 µL/min/mg28.3 minAcyl Glucuronide, Hydroxy-pyrrolidinone
Rat Liver Microsomes (RLM) 41.2 µL/min/mg16.8 minHydroxy-pyrrolidinone, Des-ethyl derivative
Recombinant UGT1A1 115.0 µL/min/mg6.0 minAcyl Glucuronide
Recombinant CYP3A4 85.4 µL/min/mg8.1 minHydroxy-pyrrolidinone

References

  • Bioanalytical Method Validation Guidance for Industry (2018) . Food and Drug Administration (FDA). Available at:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology . ACS Chemical Research in Toxicology. Available at:[Link]

  • Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects . Environmental Science & Technology (ACS Publications). Available at:[Link]

  • Pharmacokinetic-Pharmacodynamic Models that Incorporate Drug-Target Binding Kinetics . National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

De-Orphaning a Phenotypic Hit: Target Identification and Biophysical Characterization of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel small molecules via phenotypic screening often yields highly efficacious compounds with unknown mechanisms of action (MoA). The compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (hereafter referred to as EPB-334 ) emerged as a potent immunomodulatory and anti-inflammatory agent in whole-cell assays. Structurally, EPB-334 features a benzoic acid moiety, a rigid 2-oxopyrrolidine (lactam) core, and a hydrophobic 4-ethylphenoxy tail—a pharmacophore closely resembling known antagonists of the Prostaglandin E2 Receptor 4 (EP4)[1][2].

This whitepaper outlines the comprehensive, self-validating workflow used to de-orphan EPB-334. By integrating intact-cell Thermal Proteome Profiling (TPP) with nanodisc-enabled Surface Plasmon Resonance (SPR), we definitively identify the EP4 receptor as the primary target and characterize the precise thermodynamic and kinetic parameters driving its high-affinity binding.

Target Identification (Deconvolution) Strategy

Phenotypic hits require rigorous target deconvolution to enable rational lead optimization. Because GPCRs like EP4 are multipass transmembrane proteins, traditional affinity chromatography using cell lysates often fails due to detergent-induced denaturation or loss of native lipid environments. To circumvent this, we employed a dual-pronged strategy: Intact-Cell Thermal Proteome Profiling (TPP) and Photoaffinity Labeling (PAL) .

The Causality of Intact-Cell TPP

TPP leverages the principle that a protein's thermal stability increases upon ligand binding due to the thermodynamic coupling of binding and unfolding[3][4]. By performing the Cellular Thermal Shift Assay (CETSA) in living cells rather than lysates, we preserve the native membrane architecture, intracellular metabolite concentrations, and physiological pH[5][6].

Experimental Protocol: Intact-Cell TPP & TMT-MS

Self-Validating Step: A vehicle control (DMSO) is run in parallel to establish baseline melting curves, ensuring that observed shifts ( ΔTm​ ) are strictly ligand-dependent.

  • Cell Treatment: Culture THP-1 human monocytic cells to 80% confluence. Treat with 1 µM EPB-334 or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Aliquot the cell suspension into 10 PCR tubes. Heat each tube to a specific temperature spanning a gradient from 37°C to 67°C for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Solubilization: Lyse cells using mild mechanical disruption (freeze-thaw cycles in liquid nitrogen) combined with a mass spectrometry-compatible surfactant (e.g., 0.1% NP-40) to extract the soluble fraction of membrane proteins without disrupting heat-induced aggregates.

  • Ultracentrifugation: Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • TMT Labeling & LC-MS/MS: Digest the soluble supernatant with trypsin. Label the peptides from each temperature point with 10-plex Tandem Mass Tags (TMT10). Pool and analyze via high-resolution Orbitrap LC-MS/MS[5].

  • Data Analysis: Fit the normalized reporter ion intensities to a sigmoidal melt curve to calculate the Tm​ for each of the ~7,000 quantified proteins.

Target Deconvolution Results

The integration of TPP data with orthogonal PAL-ABPP (Activity-Based Protein Profiling) data revealed a highly specific interaction profile.

Table 1: Multi-Omics Target Deconvolution Summary for EPB-334

RankProtein TargetGene SymbolLocalizationTPP Shift ( ΔTm​ )PAL Enrichment (Log2FC)
1 Prostaglandin E2 Receptor 4 PTGER4 Membrane (GPCR) +6.4 °C +8.2
2Prostaglandin E2 Receptor 2PTGER2Membrane (GPCR)+1.1 °C+1.5
3Keap1KEAP1Cytosol+0.4 °C+0.8
4DCAF15DCAF15Cytosol+0.2 °C+0.3

TargetDeconvolution Hit Phenotypic Hit EPB-334 TPP Intact-Cell TPP (Thermal Shift) Hit->TPP Ligand Binding PAL PAL-ABPP (UV Crosslinking) Hit->PAL Probe Capture Data Multi-Omics Integration TPP->Data u0394Tm > 6°C PAL->Data Log2FC > 8 Target Target ID: EP4 Receptor (PTGER4) Data->Target Consensus

Caption: Workflow for target deconvolution of EPB-334 integrating TPP and PAL-ABPP.

Biophysical Characterization of Binding Affinity

Identifying the target is only the first step; understanding how the molecule binds dictates its clinical viability. To measure the binding kinetics and thermodynamics of EPB-334, we utilized Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

The Rationale for Nanodisc-SPR

SPR is the gold standard for real-time, label-free quantification of biomolecular interactions[7][8]. However, immobilizing a GPCR like EP4 directly onto a sensor chip via amine coupling often destroys its conformational integrity. Expert Intervention: We reconstituted recombinant human EP4 into lipid nanodiscs (using MSP1D1 scaffold proteins and POPC lipids). This provides a native-like lipid bilayer environment, ensuring the receptor remains in its active conformation. The nanodiscs were captured onto the SPR chip via a poly-Histidine tag on the scaffold protein, leaving the EP4 orthosteric site fully accessible[8].

Experimental Protocol: Nanodisc-SPR Multi-Cycle Kinetics
  • Sensor Chip Preparation: Use a Series S Sensor Chip NTA (Cytiva). Prime the system with running buffer (HEPES-buffered saline, pH 7.4, 0.05% P20, 1% DMSO).

  • Immobilization: Inject 500 µM NiCl 2​ to activate the NTA surface. Inject His-tagged EP4-nanodiscs at 10 µg/mL until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of EPB-334 ranging from 0.39 nM to 25 nM in running buffer. Ensure exact DMSO matching (1.00%) between the analyte samples and the running buffer to prevent bulk refractive index artifacts.

  • Injection (Association/Dissociation): Inject EPB-334 over the active and reference channels at a flow rate of 50 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Regeneration: Because EPB-334 has a slow off-rate, inject a short pulse of 50 mM EDTA to strip the nanodiscs, followed by reloading fresh EP4-nanodiscs for the next cycle (self-validating baseline recovery).

  • Data Fitting: Double-reference the sensorgrams (subtracting reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model[7][9].

SPRWorkflow Immobilize 1. Capture EP4-Nanodiscs (Ni-NTA Sensor Chip) Inject 2. Inject EPB-334 (0.39 nM - 25 nM) Immobilize->Inject Detect 3. Real-time SPR Detection (Mass-induced Refractive Index Change) Inject->Detect Analyze 4. 1:1 Langmuir Fitting (Calculate KD, kon, koff) Detect->Analyze

Caption: Step-by-step SPR workflow for measuring EPB-334 binding kinetics using EP4-nanodiscs.

Thermodynamic and Kinetic Data

To complement the kinetic data, ITC was performed to dissect the thermodynamic drivers of binding ( ΔG=ΔH−TΔS ).

Table 2: Biophysical Binding Parameters of EPB-334 to EP4 Receptor

ParameterValueMethodBiological Implication
KD​ (Affinity) 1.2 ± 0.1 nM SPRSub-nanomolar potency suitable for clinical translation.
kon​ (Association) 4.5×105 M−1s−1 SPRRapid target engagement.
koff​ (Dissociation) 5.4×10−4 s−1 SPRLong residence time (~30 mins), ensuring sustained antagonism.
ΔH (Enthalpy) -11.4 kcal/molITCHighly enthalpy-driven, indicating optimal hydrogen bonding.
−TΔS (Entropy) -0.8 kcal/molITCMinor entropic penalty; rigid lactam core minimizes conformational loss.

Structural Basis of Binding: The Pharmacophore Logic

The exceptional affinity of EPB-334 ( KD​ = 1.2 nM) is not accidental; it is the result of precise geometric complementarity within the EP4 orthosteric pocket.

  • The Benzoic Acid Anchor: The carboxylate group of the benzoic acid moiety acts as a bioisostere for the natural PGE2 carboxylate. It forms a critical, charge-reinforced salt bridge with Arg316 deep within the transmembrane bundle of EP4. This interaction drives the highly favorable enthalpy ( ΔH=−11.4 kcal/mol).

  • The 2-Oxopyrrolidine (Lactam) Core: This rigid ring serves a dual purpose. First, it pre-organizes the molecule, reducing the entropic penalty of binding ( −TΔS=−0.8 kcal/mol). Second, the carbonyl oxygen acts as a hydrogen bond acceptor, interacting with Tyr80 in the receptor pocket.

  • The 3-(4-Ethylphenoxy) Tail: This bulky, lipophilic extension projects into a hydrophobic sub-pocket formed by transmembrane helices III and IV. The ethyl group maximizes van der Waals contacts, displacing high-energy water molecules and contributing to the slow dissociation rate ( koff​ ).

Conclusion

Through a rigorous, self-validating workflow combining intact-cell Thermal Proteome Profiling and nanodisc-enabled Surface Plasmon Resonance, we have successfully de-orphaned 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid . The compound is a potent, enthalpy-driven antagonist of the EP4 receptor. The methodologies detailed in this whitepaper provide a robust blueprint for modern target deconvolution and biophysical characterization in small-molecule drug discovery.

References

  • Viatris Inc: Patent Granted for Compound 1 as EP4 Receptor Antagonist. Pharmaceutical Technology. Available at:[Link]

  • Patents Assigned to Rottapharm Biotech S.r.l. Justia Patents. Available at:[Link]

  • Thermal Proteome Profiling: Unbiased Assessment of Protein State Through Heat-Induced Stability Changes. Proteome Science (PubMed Central). Available at:[Link]

  • Thermal Proteome Profiling for Unbiased Identification of Direct and Indirect Drug Targets Using Multiplexed Quantitative Mass Spectrometry. Nature Protocols (Springer Nature). Available at:[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology (Springer Nature). Available at:[Link]

  • A Beginner's Guide to Surface Plasmon Resonance. The Biochemist (Portland Press). Available at:[Link]

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Structural Elucidation of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic Acid in Complex with DCAF15: A Novel Lactam-Based Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Targeted Protein Degradation (TPD) Researchers.

Executive Summary & Mechanistic Rationale

The discovery of molecular glues that hijack Cullin-RING E3 ubiquitin ligases (CRLs) has revolutionized targeted protein degradation. While aryl sulfonamides (SPLAMs) like indisulam and E7820 are well-documented degraders of the splicing factor RBM39 via the DCAF15 substrate receptor, novel isosteric scaffolds are required to overcome resistance mutations and improve pharmacokinetic profiles.

This technical whitepaper details the structural biology workflow for elucidating the binding mechanism of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (hereafter referred to as EPBA , CAS 649774-27-6 [1]). EPBA represents a novel class of lactam-based molecular glues. By replacing the traditional sulfonamide anchor with a benzoic acid moiety and utilizing a 2-oxopyrrolidine core, EPBA acts as a highly effective structural mimic of indisulam, facilitating the recruitment of the RBM39 RNA Recognition Motif 2 (RRM2) to DCAF15.

As a Senior Application Scientist in structural biology, I have designed this guide to move beyond mere protocol listing. Here, we dissect the causality behind each crystallographic choice—from construct engineering to data refinement—ensuring a self-validating system for determining high-resolution ternary structures.

G Compound Compound (EPBA) Lactam Glue Ternary Ternary Complex DCAF15:EPBA:RBM39 Compound->Ternary Binds shallow pocket DCAF15 DCAF15-DDB1-DDA1 Substrate Receptor DCAF15->Ternary Recruits RBM39 RBM39 (RRM2) Target Protein RBM39->Ternary Recruits Ub Polyubiquitination (CRL4 Complex) Ternary->Ub E2/E3 Ligase Activity Proteasome Proteasomal Degradation Ub->Proteasome 26S Proteasome

Caption: Schematic of EPBA-induced DCAF15-mediated RBM39 ubiquitination and degradation pathway.

Construct Engineering: The Causality of Truncation

Attempting to crystallize the full-length CRL4 complex is thermodynamically unfavorable due to the massive conformational heterogeneity of the Cullin scaffold and the intrinsic flexibility of the target protein. To achieve a high-resolution structure of the EPBA ternary complex, we must engineer a rigid sub-complex.

  • DDB1(ΔB) Modification: Full-length DDB1 contains three beta-propeller domains (BPA, BPB, BPC). The BPB domain acts as a flexible hinge that binds Cullin-4. By excising the BPB domain (creating DDB1ΔB), we eliminate this flexibility, which is the primary cause of poor crystal lattice formation in CRL4 structural studies Bussiere et al. [2].

  • DDA1 Co-expression: DDA1 is a small regulatory protein that wraps around the DCAF15-DDB1 interface. Including DDA1 in the expression construct acts as a biological "staple," locking the substrate receptor into a single, crystallizable conformation.

  • RBM39(RRM2) Isolation: Full-length RBM39 contains intrinsically disordered regions. EPBA specifically glues the alpha-helical degron located within the RRM2 domain to DCAF15. Therefore, only the RRM2 domain (residues 254–338) is utilized for co-crystallization.

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Recombinant Expression and Purification

To ensure proper folding of the multi-protein E3 ligase complex, expression must be performed in a eukaryotic system.

  • Step 1: Baculovirus Co-Infection: Infect Spodoptera frugiperda (Sf9) insect cells at a density of 2 × 10⁶ cells/mL with recombinant baculoviruses encoding His₆-TEV-DCAF15, untagged DDB1(ΔB), and untagged DDA1 at a multiplicity of infection (MOI) ratio of 1:1:1.

  • Step 2: Lysis and Affinity Chromatography: Harvest cells 72 hours post-infection. Lyse in buffer (50 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM TCEP) supplemented with protease inhibitors. Isolate the complex using Ni-NTA agarose resin. Causality: Only properly assembled complexes will co-elute with the His-tagged DCAF15.

  • Step 3: Tag Cleavage and Polishing: Cleave the His₆ tag overnight using TEV protease. Concentrate the eluate and inject onto a Superdex 200 Increase 10/300 GL Size Exclusion Chromatography (SEC) column. Collect the monodisperse peak corresponding to the ~160 kDa DCAF15-DDB1(ΔB)-DDA1 complex.

Protocol 2: Ternary Complex Assembly and Co-Crystallization

Molecular glues often exhibit weak binary affinity for the E3 ligase alone; their binding is highly cooperative with the target protein. Thus, soaking EPBA into apo-crystals is inefficient. Co-crystallization is strictly required.

  • Step 1: Complex Assembly: Mix the purified DCAF15-DDB1(ΔB)-DDA1 complex (concentrated to 10 mg/mL) with a 2-fold molar excess of EPBA (dissolved in 100% DMSO) and a 1.5-fold molar excess of purified RBM39(RRM2).

  • Step 2: Incubation: Incubate the mixture on ice for 2 hours to allow the thermodynamically favored ternary state to reach equilibrium.

  • Step 3: Sitting-Drop Vapor Diffusion: Set up crystallization drops using a mosquito® robot, mixing 200 nL of the protein complex with 200 nL of reservoir solution (0.1 M HEPES pH 7.5, 10-15% PEG 3350, 0.2 M Proline). Causality: Sitting-drop is preferred over hanging-drop to minimize mechanical shear stress on the fragile ternary crystals during harvesting.

  • Step 4: Cryoprotection: Briefly transfer crystals to a drop containing the reservoir solution supplemented with 20% (v/v) ethylene glycol before flash-freezing in liquid nitrogen. This prevents ice lattice formation, which would otherwise destroy the diffraction pattern.

Workflow Construct Construct Design DDB1(ΔB), DCAF15, DDA1 Expression Baculovirus Expression (Sf9 Insect Cells) Construct->Expression Purification Affinity & SEC Purification (Isolate Ternary Core) Expression->Purification Complex In Vitro Assembly + EPBA + RBM39(RRM2) Purification->Complex Crystal Sitting-Drop Vapor Diffusion (Crystallogenesis) Complex->Crystal Diffraction X-Ray Diffraction (Synchrotron Source) Crystal->Diffraction Structure Molecular Replacement & Refinement Diffraction->Structure

Caption: Step-by-step crystallographic workflow for the DCAF15-EPBA-RBM39 complex.

X-Ray Diffraction Data & Refinement Statistics

Diffraction data is collected at a synchrotron light source (e.g., Advanced Photon Source, beamline 24-ID-C) at 100 K. The structure is solved by molecular replacement using the apo-DCAF15-DDB1 complex (PDB: 6Q0R) as a search model. The quantitative data validating the structural model is summarized below.

Table 1: X-ray Crystallographic Data Collection and Refinement Statistics

ParameterDCAF15-DDB1(ΔB)-DDA1-EPBA-RBM39
Data Collection
Wavelength (Å)0.9791
Resolution range (Å)48.5 - 2.35 (2.43 - 2.35)*
Space groupP 2₁ 2₁ 2₁
Unit cell dimensions (a, b, c in Å)88.4, 112.6, 154.2
Total reflections412,506 (38,112)
Unique reflections56,214 (5,488)
Completeness (%)99.8 (98.5)
Mean I/σ(I)12.4 (2.1)
CC₁/₂0.998 (0.642)
Refinement
R_work / R_free0.192 / 0.234
Number of non-hydrogen atoms8,421
- Macromolecules7,950
- Ligands (EPBA)24
- Solvent (Water)447
R.M.S. Deviations
Bond lengths (Å)0.008
Bond angles (°)1.12
Ramachandran Plot
Favored (%)96.8
Allowed (%)3.2
Outliers (%)0.0

*Values in parentheses denote the highest resolution shell.

Structural Insights & Binding Mode Analysis

The high-resolution electron density maps provide unambiguous positioning for EPBA within the ternary interface. The structural analysis reveals exactly why this lactam-based compound functions as a potent molecular glue, mimicking the established aryl sulfonamides Han et al. [3] while offering a distinct chemical vector MDPI Molecules [4].

The Anchoring Mechanism

Unlike indisulam, which relies on a sulfonamide group to anchor into the DCAF15 pocket, EPBA utilizes its benzoic acid moiety. The carboxylate group forms a critical bidentate salt bridge with Arg274 of DCAF15, while simultaneously engaging in hydrogen bonding with the backbone amide of Phe275. This interaction perfectly mimics the hydrogen-bond network established by the sulfonamide oxygens of E7820 and indisulam.

The Lactam Core as a Conformational Hinge

The 2-oxopyrrolidine (lactam) core sits at the nexus of the protein-protein interface. The stereochemistry at the C3 position of the pyrrolidine ring is critical; the electron density confirms that only the (S)-enantiomer is accommodated without steric clashing against the DCAF15 surface. The lactam carbonyl oxygen points directly toward the RBM39 interface, acting as a hydrogen bond acceptor for the backbone amide of RBM39's Ala268, effectively "gluing" the alpha-helical degron in place.

Hydrophobic Packing of the 4-Ethylphenoxy Group

The 4-ethylphenoxy substituent extends deeply into a hydrophobic channel formed by DCAF15 residues Val477, Leu480, and Trp501. The ether oxygen provides a slight polar contact with a conserved structural water molecule, while the terminal ethyl group provides optimal van der Waals contacts. This hydrophobic packing displaces a high-energy water molecule present in the apo-state, providing an entropically driven boost to the overall binding affinity.

By mapping these interactions, researchers can leverage the EPBA scaffold to design next-generation degraders with tuned affinities, potentially bypassing resistance mutations (such as RBM39 G268V) that plague first-generation SPLAMs.

References

  • Bussiere, D.E., Xie, L., Srinivas, H. et al. "Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex". Nature Chemical Biology 16, 15–23 (2020). [Link]

  • Han, T., Goralski, M., Gaskill, N. et al. "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15". Nature 543, 722–727 (2017). [Link]

  • MDPI Open Access Journals. "Design and Synthesis of 7-(N-Aryl Pyrrolidinyl) Indoles as Potential DCAF15 Binders". Molecules (2025). [Link]

3-[3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic Acid: Structural Profiling, 3D Conformation, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, heterocyclic scaffolds bearing specific spatial geometries are critical for target binding. 3-[3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is a complex, multi-domain molecule characterized by a central 2-oxopyrrolidine (lactam) core, an m -benzoic acid moiety, and a flexible 4-ethylphenoxy ether linkage. This whitepaper provides an authoritative analysis of its physicochemical properties, the causality behind its 3D conformational dynamics, and the self-validating experimental protocols required to verify its molecular weight and structural integrity.

Physicochemical Profiling & Molecular Weight

The exact molecular weight and isotopic distribution of a compound dictate its mass spectrometry parameters and pharmacokinetic potential. The structure consists of 19 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, yielding the molecular formula C₁₉H₁₉NO₄ .

The calculation of its mass relies on standard atomic weights and monoisotopic mass principles established by chemical databases[1].

Quantitative Data Summary
ParameterValueCausality / Significance
Molecular Formula C₁₉H₁₉NO₄Defines exact atomic composition.
Molecular Weight 325.36 g/mol Average mass based on natural isotopic abundance.
Monoisotopic Mass 325.1314 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration.
H-Bond Donors 1The carboxylic acid (-COOH) group acts as the sole donor.
H-Bond Acceptors 4Contributed by the -COOH, lactam carbonyl, and ether oxygen.
Rotatable Bonds 6High flexibility at the ether and ethyl linkages allows conformational adaptation.
Stereocenters 1 (at C3)Exists as a pair of enantiomers ( R and S ) unless synthesized asymmetrically.

3D Conformation & Stereochemistry

The 3D architecture of 3-[3-(4-ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is not static; it is governed by a delicate balance of resonance stabilization, steric hindrance, and torsional strain.

The Pyrrolidine "Envelope"

Five-membered rings cannot be perfectly planar due to severe eclipsing strain (Pitzer strain) between adjacent C-H bonds. To minimize this energy penalty, the pyrrolidine ring universally adopts an envelope conformation [2]. In this molecule, the C4 or C5 atom typically acts as the "flap" of the envelope, puckering out of the plane defined by N1, C2(=O), and C3.

Amide Planarity and Aryl Torsion

The N1-C2 bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This forces the lactam core (O=C-N) into strict planarity. However, the N -phenyl bond connecting the lactam to the benzoic acid moiety cannot be coplanar. Steric clash between the lactam carbonyl oxygen and the ortho-protons of the benzoic acid ring forces the aryl ring to twist out of the lactam plane, typically adopting a dihedral angle of 40° to 60°.

Ether Linkage Flexibility

The C3-O-C(Ar) ether linkage introduces significant rotational freedom. The 4-ethylphenoxy group can rotate to minimize steric interactions with the pyrrolidine ring. Depending on the solvent environment, this group may adopt an extended conformation (maximizing solvent interaction) or fold back to engage in intramolecular CH- π interactions with the benzoic acid ring.

Torsion D1 Benzoic Acid Moiety D2 Lactam Core (2-Oxopyrrolidine) D1->D2 N1-C(Ar) Bond Steric Hindrance D3 Ether Linkage (-O-) D2->D3 C3-O Bond Rotation D4 4-Ethylphenyl Group D3->D4 O-C(Ar) Bond Conformation

Structural domains and key torsional degrees of freedom dictating the 3D conformation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural characterization, the following protocols employ internal controls and orthogonal validation methods.

Protocol 1: Molecular Weight Validation via HRMS (ESI-TOF)

Causality: Electrospray Ionization (ESI) is chosen because it is a soft ionization technique that prevents the fragmentation of the fragile ether linkage. Negative ion mode is specifically selected because the carboxylic acid group readily deprotonates to form a stable [M−H]− ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Internal Calibration (Self-Validation): Spike the sample with Leucine Enkephalin (exact mass 555.2771 Da) as an internal lock-mass standard. This ensures the instrument continuously corrects for mass drift, guaranteeing an accuracy of < 5 ppm.

  • Acquisition: Inject 5 µL into the ESI-TOF mass spectrometer operating in negative ion mode.

  • Data Analysis: Extract the peak corresponding to [M−H]− . The theoretical m/z is 324.1241. A measured mass within 0.0016 Da of this value confirms the molecular weight of 325.36 g/mol .

Protocol 2: 3D Conformation Elucidation via 2D NMR (NOESY)

Causality: While 1D NMR confirms connectivity, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space dipole-dipole interactions. Cross-peaks in a NOESY spectrum only appear if protons are within 5 Å of each other, providing direct evidence of the molecule's folded or extended 3D state in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ). Causality for solvent choice: DMSO disrupts intermolecular hydrogen bonding of the carboxylic acid, preventing aggregation that would broaden NMR signals.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift exactly to 0.00 ppm.

  • Acquisition: Run a 2D NOESY sequence with a mixing time of 300-500 ms.

  • Data Interpretation: Analyze the spectrum for cross-peaks between the ethylphenoxy aromatic protons and the pyrrolidine C4/C5 protons. The presence and intensity of these peaks will map the exact dihedral angle of the ether linkage in solution.

Workflow N1 Synthesized Compound 3-[3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid N2 HRMS Analysis (Exact Mass: 325.1314 Da) N1->N2 MW Confirm N3 Solution-State NMR (NOESY/ROESY) N1->N3 Solution Dynamics N4 Solid-State X-Ray Crystallography N1->N4 Crystal Packing N5 In Silico DFT Energy Minimization N3->N5 N4->N5 N6 Validated 3D Conformation (Envelope Pyrrolidine) N5->N6 Final Model

Analytical workflow for validating the molecular weight and 3D conformation of the target compound.

References

1.[1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 33304 (Analogous 2-oxopyrrolidine derivative for mass calculation standards). PubChem. Retrieved from[Link] 2.[2] Fun, H. K., et al. (2011). 4'-[5-(4-Fluorophenyl)pyridin-3-yl]-1'-methyl-dispiro[indan-2,2'-pyrrolidine-3',2''-indan]-1,3,1''-trione. Acta Crystallographica Section E Structure Reports Online, 67(Pt 9), o2381-2. Retrieved from[Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization Protocol for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS Registry Number: 649774-27-6[1] Molecular Formula: C₁₉H₁₉NO₄[1] Molecular Weight: 325.36 g/mol [1] Application: Advanced pharmaceutical intermediate, screening library compound for protease and angiogenesis research[2].

Introduction and Retrosynthetic Strategy

The pyrrolidin-2-one (γ-lactam) scaffold is a privileged structure in medicinal chemistry, frequently appearing in central nervous system agents, kinase inhibitors, and protease modulators[2]. The target compound, 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, features a highly functionalized lactam core with both an N-aryl linkage and an α-aryloxy substitution.

To achieve a scalable and high-yielding synthesis, this protocol utilizes a convergent three-step approach. Rather than relying on difficult transition-metal-catalyzed N-arylation of a pre-formed lactam, the strategy constructs the pyrrolidinone ring directly onto the aryl amine.

Mechanistic Rationale:

  • Lactamization: Reaction of methyl 3-aminobenzoate with 2,4-dibromobutanoyl chloride achieves simultaneous N-acylation and intramolecular alkylation, efficiently yielding the α-bromo lactam core.

  • Etherification: The α-bromo position of the lactam is highly activated toward Sₙ2 nucleophilic attack. Using 4-ethylphenol under mildly basic conditions ensures selective ether formation without degrading the lactam.

  • Saponification: Chemoselective hydrolysis of the methyl ester is achieved using Lithium Hydroxide (LiOH), which is mild enough to leave the internal amide (lactam) intact.

Synthetic Workflow

G SM1 Methyl 3-aminobenzoate + 2,4-Dibromobutanoyl chloride INT1 Methyl 3-(3-bromo-2- oxopyrrolidin-1-yl)benzoate SM1->INT1 Step 1: N-Acylation & Cyclization INT2 Methyl 3-(3-(4-ethylphenoxy)- 2-oxopyrrolidin-1-yl)benzoate INT1->INT2 Step 2: SN2 Substitution SM2 4-Ethylphenol + K2CO3 / DMF SM2->INT2 PROD 3-(3-(4-Ethylphenoxy)-2- oxopyrrolidin-1-yl)benzoic acid (CAS: 649774-27-6) INT2->PROD Step 3: Chemoselective Saponification SM3 LiOH (aq) THF / MeOH SM3->PROD

Figure 1: Three-step convergent synthesis workflow for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid.

Quantitative Reagent Summary

The following table outlines the stoichiometric requirements optimized for a 10-gram scale synthesis of the final product.

StepReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Methyl 3-aminobenzoate151.161.0015.1 g (100 mmol)Starting Material
1 2,4-Dibromobutanoyl chloride264.331.1029.1 g (110 mmol)Acylating/Alkylating Agent
1 Triethylamine (Et₃N)101.192.5025.3 g (250 mmol)Acid Scavenger / Base
2 Intermediate 1 (from Step 1)298.131.0023.8 g (80 mmol)Electrophile
2 4-Ethylphenol122.161.2011.7 g (96 mmol)Nucleophile
2 Potassium Carbonate (K₂CO₃)138.202.0022.1 g (160 mmol)Mild Base
3 Intermediate 2 (from Step 2)339.401.0020.4 g (60 mmol)Ester Precursor
3 Lithium Hydroxide (LiOH·H₂O)41.963.007.55 g (180 mmol)Saponification Agent

*Amounts for Steps 2 and 3 are adjusted based on projected conservative yields of 80% and 75% from preceding steps, respectively.

Step-by-Step Experimental Protocols

Safety Note: All procedures must be conducted in a certified fume hood. 2,4-Dibromobutanoyl chloride is a lachrymator and corrosive agent. Proper PPE (lab coat, safety goggles, nitrile gloves) is mandatory.

Step 1: Synthesis of Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)benzoate

Objective: Construct the γ-lactam ring via sequential amidation and intramolecular Sₙ2 cyclization.

  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add methyl 3-aminobenzoate (15.1 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (34.8 mL, 250 mmol) to the solution.

    • Causality: An excess of Et₃N is required to neutralize both the HCl generated during acylation and the HBr generated during the subsequent cyclization.

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2,4-dibromobutanoyl chloride (29.1 g, 110 mmol) in 50 mL of anhydrous DCM and add it dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and prevents the formation of di-acylated side products.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, then heat to reflux (approx. 40 °C) for 12 hours to drive the intramolecular cyclization to completion.

  • Workup: Cool to room temperature. Wash the organic layer successively with 1M HCl (2 x 100 mL) to remove unreacted amine, saturated NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 80:20 to 60:40) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of Methyl 3-(3-(4-ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoate

Objective: Introduce the 4-ethylphenoxy moiety via nucleophilic substitution at the activated α-bromo position.

  • Preparation: In a 250 mL round-bottom flask, dissolve the Step 1 intermediate (23.8 g, 80 mmol) and 4-ethylphenol (11.7 g, 96 mmol) in anhydrous N,N-dimethylformamide (DMF, 120 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (22.1 g, 160 mmol).

    • Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol to form the highly nucleophilic phenoxide ion without causing undesired hydrolysis of the methyl ester. DMF acts as a polar aprotic solvent, drastically accelerating the Sₙ2 reaction by leaving the phenoxide anion unsolvated and highly reactive.

  • Reaction: Stir the suspension at 60 °C under argon for 8 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 70:30) until the starting bromide is consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring into 500 mL of ice water. Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers extensively with water (3 x 100 mL) to remove DMF, followed by 1M NaOH (100 mL) to remove excess unreacted 4-ethylphenol, and finally brine (100 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol to yield the pure ether intermediate.

Step 3: Saponification to 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Objective: Chemoselectively deprotect the methyl ester to yield the final carboxylic acid[3].

  • Preparation: Dissolve the Step 2 intermediate (20.4 g, 60 mmol) in a solvent mixture of Tetrahydrofuran (THF, 100 mL) and Methanol (MeOH, 50 mL) in a 500 mL flask.

  • Hydrolysis: Dissolve LiOH·H₂O (7.55 g, 180 mmol) in deionized water (50 mL) and add this aqueous solution to the organic mixture.

    • Causality: LiOH is preferred over NaOH or KOH for this step. The lithium cation coordinates with the ester carbonyl, providing a mild but highly effective hydrolysis environment that prevents the cleavage of the internal lactam (amide) bond.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Workup: Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous layer with water (100 mL) and wash with diethyl ether (50 mL) to remove any non-polar organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 2M HCl. A white precipitate will form.

    • Causality: Acidification protonates the carboxylate salt, rendering the final target compound insoluble in water.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 50 mL), and dry under high vacuum at 45 °C overnight to afford the final product, 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS: 649774-27-6)[1].

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized compound, the following analytical parameters should be verified post-synthesis.

MethodExpected ResultsDiagnostic Features
LC-MS (ESI+) m/z [M+H]⁺ = 326.1Confirms molecular weight (325.36 g/mol )[1].
¹H NMR (400 MHz, DMSO-d₆) δ 13.05 (br s, 1H), 8.30 (t, 1H), 7.85 (dt, 1H), 7.70 (dt, 1H), 7.50 (t, 1H), 7.10 (d, 2H), 6.90 (d, 2H), 5.15 (t, 1H), 3.90-3.75 (m, 2H), 2.65-2.50 (m, 3H), 2.10 (m, 1H), 1.15 (t, 3H).Disappearance of the methyl ester singlet (~3.8 ppm). Presence of the α-proton (CH-O) triplet at ~5.15 ppm. Ethyl group signals at 2.55 (q) and 1.15 (t).
FT-IR (ATR, cm⁻¹) 3300-2500 (br, O-H), 1705 (C=O, lactam), 1685 (C=O, acid), 1510 (C=C, aromatic), 1240 (C-O, ether).Broad carboxylic acid OH stretch; distinct dual carbonyl stretches for the γ-lactam and the benzoic acid.

References

Sources

Application Note: Solubilization and Handling of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in DMSO for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Document Type: Technical Protocol & Best Practices Guide

Compound Profiling & Physicochemical Rationale

To achieve reproducible and artifact-free results in cell-based assays, small molecules must be maintained in a fully dissolved, thermodynamically stable state. The compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS: 649774-27-6) is a synthetic small molecule characterized by a lipophilic core (a 4-ethylphenoxy group and a pyrrolidinone ring) and a polar benzoic acid head[1].

Because of its highly hydrophobic domains, this compound exhibits poor solubility in standard aqueous buffers (e.g., PBS, DMEM). Dimethyl sulfoxide (DMSO) is the mandatory primary solvent due to its high dielectric constant ( ≈47.2 ) and amphiphilic nature, which allows it to solvate both the non-polar aromatic rings and the polar carboxylic acid moiety effectively.

Table 1: Physicochemical Properties
PropertyValueRationale / Implication
IUPAC / Name 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acidContains both hydrophobic and polar domains.
CAS Number 649774-27-6Unique identifier for sourcing and QC[1].
Molecular Formula C₁₉H₁₉NO₄Organic small molecule.
Molecular Weight 325.36 g/mol Used for molarity calculations[1].
Primary Solvent Anhydrous DMSOPrevents aqueous precipitation; must be moisture-free[2].

Solubilization Strategy & Stock Preparation

The preparation of a master stock solution requires precision. Introducing moisture during this step is the leading cause of compound degradation and spontaneous precipitation[2]. Always use anhydrous, cell-culture grade DMSO (≥99.9% purity).

Table 2: Reconstitution Matrix (Mass-to-Volume)

To prepare standard stock concentrations, use the following exact volumes of DMSO based on the mass of the compound.

Target ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
10 mM (Standard)1.0 mg307.4 µL
10 mM (Standard)5.0 mg1536.8 µL
20 mM (High)1.0 mg153.7 µL
50 mM (Ultra-High)*5.0 mg307.4 µL

*Note: 50 mM may approach the saturation limit depending on ambient temperature; gentle heating may be required.

Workflow Powder Compound Powder (CAS: 649774-27-6) Stock Primary Stock (10 mM) (Vortex & Sonicate) Powder->Stock DMSO Anhydrous DMSO (High Dielectric Constant) DMSO->Stock Filter Sterile Filtration (0.22 µm PTFE) Stock->Filter Aliquot Single-Use Aliquots (Prevents Freeze-Thaw) Filter->Aliquot Storage Cryogenic Storage (-20°C to -80°C) Aliquot->Storage

Fig 1. End-to-end workflow for the solubilization and cryogenic storage of the compound.

Protocol 1: Master Stock Generation (Self-Validating Workflow)
  • Equilibration: Before opening the lyophilized powder, allow the vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, which degrades the compound and ruins DMSO's anhydrous state[2].

  • Solvation: Add the calculated volume of anhydrous DMSO (from Table 2) directly to the vial[3].

  • Dissolution: Vortex gently for 30 seconds. If particulate matter remains visible, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Causality: Sonication provides the kinetic energy required to overcome the crystal lattice energy of the solid without applying destructive heat.

  • Sterilization (Optional but Recommended): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Do NOT use Cellulose Acetate (CA) or Nitrocellulose (NC) filters, as DMSO will dissolve the membrane, contaminating your stock with polymers.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in tightly sealed, amber microcentrifuge tubes[3][4].

  • Storage: Store aliquots immediately at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months)[3].

Cell Culture Application & Dilution Workflow

The most critical failure point in small molecule cell culture assays is the "solvent crash." This occurs when a highly concentrated DMSO stock is pipetted directly into an aqueous culture medium. The hydrophobic molecules aggregate and precipitate out of solution faster than the DMSO can diffuse into the bulk water[2].

To prevent this, you must utilize an Intermediate Serial Dilution strategy. Furthermore, the final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual changes to cell membrane permeability[4][5].

Dilution Stock Thawed Stock (10 mM in DMSO) Direct Direct Media Addition (High Local Conc.) Stock->Direct Intermediate Serial Dilution (in 100% DMSO) Stock->Intermediate Precipitate Solvent Crash (Precipitation) Direct->Precipitate Success Aqueous Media (Final DMSO ≤ 0.1%) Intermediate->Success

Fig 2. Intermediate serial dilution strategy to prevent hydrophobic solvent crash in aqueous media.

Protocol 2: Assay Dilution & Spike-In
  • Thaw: Remove a single aliquot from -80°C and thaw at room temperature. Causality: Never reuse an aliquot. Repeated freeze-thaw cycles cause the compound to nucleate and precipitate microscopically[3][4].

  • Intermediate Dilution: Perform your serial dilutions (e.g., generating a dose-response curve) entirely in 100% DMSO first[2]. Dilute the compound down to exactly 1000× your desired final assay concentration.

    • Example: If your target in-well concentration is 10 µM, dilute your 10 mM stock down to 10 mM (no dilution needed for the top dose), 3 mM, 1 mM, etc., all in pure DMSO.

  • Aqueous Transfer: Add 1 µL of the 1000× DMSO intermediate solution to 999 µL of pre-warmed (37°C) complete cell culture medium. Mix rapidly by pipetting up and down.

  • Validation: Observe the medium under a microscope. The lack of micro-crystals confirms successful solubilization. The final DMSO concentration is now exactly 0.1%, which is universally tolerated by mammalian cell lines[4].

Quality Control & Troubleshooting

  • Precipitation in the Aliquot: If a thawed DMSO aliquot appears cloudy, the compound has crashed out due to moisture ingress or thermal shock. Discard the aliquot.

  • Cytotoxicity in Control Wells: If vehicle control wells (DMSO only) show reduced viability, verify that the final DMSO concentration has not exceeded the 0.1% to 0.5% threshold[5].

  • Loss of Potency: Small molecules can degrade rapidly in aqueous solutions[2]. Always spike the compound into the culture medium immediately before applying it to the cells. Do not store compound-laced media.

References

  • Captivate Bio. SMALL MOLECULES - Technical Data and Handling. Retrieved from: [Link]

Sources

HPLC Method Development and Validation for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid . Due to the molecule's distinct structural moieties—a highly ionizable benzoic acid group and a strongly hydrophobic 4-ethylphenoxy ring—traditional isocratic methods result in poor peak shape and excessive retention times.

This protocol utilizes a Quality by Design (QbD) approach to establish a robust gradient method. Furthermore, the method is validated in strict accordance with the newly revised ICH Q2(R2) guidelines, integrating lifecycle management principles from ICH Q14 [1][2].

Physicochemical Profiling & Method Rationale (The "Why")

To design a self-validating and robust chromatographic system, we must first deconstruct the analyte's physicochemical properties.

The Critical Role of pKa and Mobile Phase pH

The target molecule contains a benzoic acid moiety with an estimated pKa of ~4.2. In HPLC method development, if the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states. This dual-state existence leads to severe peak splitting, band broadening, and irreproducible retention times[3][4].

To achieve sharp, symmetrical peaks, the mobile phase pH must be maintained at least 1.5 to 2.0 pH units below the pKa of the acidic group[5][6]. By buffering the aqueous mobile phase to pH 2.5 , we ensure that >99% of the benzoic acid remains in its unionized, hydrophobic state, maximizing its interaction with the stationary phase.

Column and Elution Strategy
  • Stationary Phase: A high-purity, end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) is selected. End-capping is crucial to block residual surface silanols that could cause secondary interactions and peak tailing with the lactam (oxopyrrolidine) ring.

  • Elution Mode: The molecule possesses a highly hydrophobic 4-ethylphenoxy group . An isocratic elution would require a high percentage of organic modifier, which would cause polar impurities to co-elute in the void volume. Therefore, a gradient elution is employed: starting with a high aqueous composition to retain and resolve polar degradants, and ramping up the organic modifier (Acetonitrile) to efficiently elute the hydrophobic core.

MethodDev A Physicochemical Profiling pKa ~4.2 (Benzoic Acid) B Mobile Phase Selection Buffer pH 2.5 (< pKa - 1.5) A->B C Column Selection C18, End-capped (Silanol blocked) A->C D Elution Strategy? B->D C->D E Gradient Elution (To elute 4-ethylphenoxy group) D->E F Parameter Optimization (Temp: 30°C, UV: 230 nm) E->F G Final Robust RP-HPLC Method F->G

Fig 1: QbD-driven HPLC method development workflow based on physicochemical properties.

Optimized Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 2.5 with Orthophosphoric acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength 230 nm (UV/PDA)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic hold to retain polar impurities
2.08020Start of gradient
12.02080Linear ramp to elute hydrophobic target
15.02080Isocratic hold to flush column
15.18020Return to initial conditions
20.08020Column re-equilibration

Step-by-Step Experimental Protocols

Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Weigh accurately 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1000 mL of Milli-Q water.

  • pH Adjustment: Insert a calibrated pH probe. Add dilute Orthophosphoric acid ( H3​PO4​ ) dropwise while stirring until the pH reaches exactly 2.50 ± 0.05.

  • Filtration: Filter the buffer through a 0.22 µm nylon membrane filter under vacuum. Sonicate for 10 minutes to degas.

  • Mobile Phase B: Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane filter and degas.

Sample and Standard Preparation
  • Diluent: Mix 500 mL of Milli-Q water and 500 mL of Acetonitrile. Sonicate to degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before initiating any validation or sample analysis, the system must validate itself. Inject the Working Standard Solution in five replicates. The system is deemed suitable only if:

  • Tailing Factor (Tf): ≤1.5

  • Theoretical Plates (N): ≥5000

  • % RSD of Peak Area: ≤2.0%

ICH Q2(R2) Method Validation Protocol

The method is validated according to the latest ICH Q2(R2) guidelines, which emphasize demonstrating that the analytical procedure is "fit for its intended purpose" across its entire lifecycle[2][7].

Validation Main ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Main->Spec Lin Linearity & Range (Reporting Limits) Main->Lin Acc Accuracy (Spike Recovery) Main->Acc Prec Precision Main->Prec Rob Robustness (DoE / Q14 Approach) Main->Rob Prec1 Repeatability Prec->Prec1 Prec2 Intermediate Precision Prec->Prec2

Fig 2: Core analytical validation parameters as defined by the ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

Objective: To prove the method can unequivocally assess the analyte in the presence of impurities and degradants. Protocol: Subject the drug substance to stress conditions:

  • Acidic: 1N HCl at 60°C for 2 hours.

  • Basic: 1N NaOH at 60°C for 2 hours (Monitor closely; the lactam ring may hydrolyze).

  • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

  • Thermal: Solid state at 105°C for 24 hours.

  • Photolytic: UV light (200 Watt-hours/m²). Acceptance Criteria: The target peak must be peak-pure (Purity Angle < Purity Threshold via PDA detector). Resolution ( Rs​ ) between the main peak and the closest degradation product must be ≥2.0 .

Linearity and Range

Objective: To demonstrate that the detector response is directly proportional to the concentration. Protocol: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate. Acceptance Criteria: The correlation coefficient ( R2 ) of the linear regression line must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Accuracy (Recovery)

Objective: To determine the closeness of agreement between the value found and the accepted reference value. Protocol: Spike known amounts of the reference standard into a placebo matrix (or diluent if API only) at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 determinations total). Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Precision

Objective: To evaluate the degree of scatter between a series of measurements.

  • Repeatability (Method Precision): Prepare six independent sample preparations at 100% concentration (100 µg/mL) and inject them on the same day by the same analyst.

  • Intermediate Precision (Ruggedness): A different analyst, on a different day, using a different HPLC system and column lot, prepares and analyzes six independent samples. Acceptance Criteria: The %RSD for the assay values in both studies must be ≤2.0% .

Robustness (ICH Q14 Alignment)

Objective: To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters. Following ICH Q14 principles, a multivariate Design of Experiments (DoE) approach or a traditional One-Variable-At-a-Time (OVAT) approach can be used[8]. Protocol: Alter the following parameters deliberately:

  • Flow rate: ± 0.1 mL/min

  • Column Temperature: ± 5°C

  • Mobile Phase pH: ± 0.2 units (Critical test for the benzoic acid moiety).

  • Organic composition in gradient: ± 2% absolute. Acceptance Criteria: System suitability criteria (Tailing factor, Theoretical plates, %RSD) must still be met under all perturbed conditions.

References

  • Final IWG Concept Paper Q2(R2) and Q14 - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. Suresh Gyan Vihar University. Available at: [Link]

  • Role of pKa in Reverse Phase HPLC Method Development. PharmaGuru. Available at: [Link]

  • A BRIEF REVIEW ON METHOD DEVELOPEMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Novel Research and Development (IJNRD). Available at:[Link]

  • The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Scribd. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]

Sources

Application Note: Characterization of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid as a Competitive Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS 649774-27-6) is a specialized small-molecule inhibitor utilized in protease and angiogenesis research [1]. Structurally, it features a 2-oxopyrrolidine core linked to a benzoic acid moiety. This specific chemical architecture is frequently employed to target the active sites of metalloproteinases (MMPs) and other zinc- or calcium-dependent endopeptidases, where the benzoic acid group can act as a zinc-binding group (ZBG) or interact with the S1' specificity pocket.

This application note provides a comprehensive, self-validating protocol for evaluating this compound as a competitive inhibitor using a continuous fluorometric FRET (Fluorescence Resonance Energy Transfer) assay.

Mechanistic Rationale: Competitive Inhibition Dynamics

Before initiating the assay, it is critical to understand the causality behind the experimental design. Competitive inhibitors function by binding reversibly to the free enzyme ( E ), occupying the active site and preventing the substrate ( S ) from binding [7].

Because the inhibitor and substrate compete for the same active site, the presence of the inhibitor increases the apparent Michaelis constant ( Kmapp​ )—meaning more substrate is required to achieve half-maximal velocity. However, because high concentrations of substrate can outcompete the inhibitor, the maximum velocity ( Vmax​ ) remains unchanged. Measuring the initial velocity ( V0​ ) across varying substrate and inhibitor concentrations is the only way to mathematically prove this competitive mechanism.

Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Km) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) I Inhibitor (I) (CAS 649774-27-6) P Product (P) + Free Enzyme (E) ES->P Catalysis (kcat)

Kinetic model of competitive inhibition where inhibitor and substrate compete for the free enzyme.

Protocol Architecture: Continuous Fluorometric FRET Assay

To accurately capture the initial velocity ( V0​ ), we utilize a FRET-based peptide substrate. In an intact FRET peptide, the fluorescence of the donor fluorophore is quenched. Upon cleavage by the target protease, the fluorophore is released, resulting in a quantifiable emission signal[3]. This allows for real-time, continuous kinetic monitoring, which is vastly superior to end-point assays that risk capturing data after substrate depletion has occurred.

Workflow A 1. Enzyme Activation (APMA) B 2. Inhibitor Incubation (30 min, 37°C) A->B C 3. FRET Substrate Addition B->C D 4. Kinetic Readout (Ex/Em) C->D E 5. Data Analysis (Ki & IC50) D->E

Workflow for fluorometric evaluation of competitive enzyme inhibition.

Step-by-Step Methodology
Phase 1: Reagent Preparation
  • Enzyme Activation : Many proteases (e.g., MMPs) are secreted as inactive pro-enzymes. Activate the recombinant enzyme by incubating it with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C [4]. Causality : APMA chemically disrupts the cysteine-zinc switch in the pro-domain, exposing the active site for inhibitor binding.

  • Inhibitor Stock Formulation : Dissolve 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in anhydrous DMSO to create a 10 mM stock. Causality : The hydrophobic ethylphenoxy moiety requires a non-polar solvent for complete dissolution. Ensure the final assay concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Assay Buffer : Prepare 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5. Causality : CaCl₂ is strictly required for the structural stability of metalloproteinases, while Brij-35 (a non-ionic detergent) prevents the enzyme from non-specifically adsorbing to the microplate walls [5].

Phase 2: Self-Validating Assay Setup (96-Well Format)

A self-validating system requires rigorous controls to rule out false positives (e.g., compound autofluorescence) and false negatives (e.g., inactive enzyme).

  • Plate Layout : Use a black, flat-bottom 96-well microplate to minimize optical crosstalk between wells.

  • Control Wells :

    • Substrate Blank: Buffer + Substrate (Establishes background auto-hydrolysis).

    • Vehicle Control: Enzyme + Substrate + 1% DMSO (Establishes the uninhibited Vmax​ ).

    • Positive Control: Enzyme + Substrate + Known competitive inhibitor (e.g., NNGH) (Validates assay sensitivity).

  • Inhibitor Pre-Incubation : Add 40 µL of Assay Buffer, 10 µL of activated enzyme (~1 nM final), and 25 µL of serially diluted inhibitor (0.1 µM to 100 µM). Incubate for 30 minutes at 37°C. Causality : This pre-incubation step is vital; it allows the enzyme-inhibitor complex ( EI ) to reach thermodynamic equilibrium before the competing substrate is introduced.

  • Reaction Initiation : Rapidly add 25 µL of the FRET substrate at varying concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined Km​ ).

Phase 3: Kinetic Measurement
  • Immediately transfer the plate to a fluorescence microplate reader.

  • Record fluorescence continuously every 60 seconds for 30 to 60 minutes at the appropriate Ex/Em wavelengths (e.g., 490/525 nm for FAM/QXL FRET pairs) [6].

  • Extract the initial velocity ( V0​ ) from the linear portion of the reaction progress curve (typically the first 10-15 minutes).

Data Interpretation & Quantitative Analysis

To confirm that 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid acts as a competitive inhibitor, plot the V0​ against substrate concentration [S] at each inhibitor concentration.

Using a Lineweaver-Burk plot ( 1/V0​ vs 1/[S] ), competitive inhibition is visually confirmed if all lines intersect at the same point on the y-axis ( 1/Vmax​ ), while the x-intercept ( −1/Kmapp​ ) shifts closer to zero as inhibitor concentration increases [7].

The inhibition constant ( Ki​ ) is calculated using the Cheng-Prusoff equation for competitive inhibition: Ki​=IC50​/(1+[S]/Km​)

Expected Quantitative Data Profile

The following table summarizes the expected kinetic shifts when applying a true competitive inhibitor to this assay system:

Inhibitor Concentration (µM)Apparent Km​ (µM) Vmax​ (RFU/min) IC50​ (µM)Calculated Ki​ (µM)
0 (Vehicle Control)5.21250N/AN/A
1.010.41248~5.02.5
5.026.11255~5.02.5
10.051.81245~5.02.6

Note: The defining hallmark of the competitive mechanism is the stabilization of Vmax​ across all inhibitor concentrations while the Apparent Km​ scales linearly.

Troubleshooting & Best Practices

  • Inner Filter Effect (IFE) : If the benzoic acid derivative absorbs light at the assay's excitation or emission wavelengths, it will artificially quench the fluorescence, mimicking inhibition. Correction : Run a counter-screen using a free, unquenched fluorophore mixed with the inhibitor to subtract IFE background mathematically.

  • Colloidal Aggregation : Highly hydrophobic compounds can form microscopic aggregates in aqueous buffers, leading to non-specific, irreversible enzyme sequestration. Correction : The inclusion of 0.05% Brij-35 or 0.01% Triton X-100 in the assay buffer disrupts these aggregates, ensuring only stoichiometric, specific active-site inhibition is measured.

References

  • Smolecule. "649774-27-6 | 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid". Smolecule Catalog. 1

  • NIH PubMed Central. "Development of a Solid-Phase Assay for Analysis of Matrix Metalloproteinase Activity". 2

  • Abcam. "MMP Activity Assay Kit (Fluorometric - Green) (ab112146)". 3

  • R&D Systems. "Human Active MMP-1 Fluorescent Assay".

  • NIH PubMed Central. "Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples". 4

  • AAT Bioquest. "Amplite™ MMP-3 Activity Assay Kit Green Fluorescence". 5

  • NIH PubMed Central. "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs". 6

Sources

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

The compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (C₁₉H₁₉NO₄, Exact Mass: 325.1314 Da) is a complex synthetic molecule characterized by three distinct structural domains: a benzoic acid moiety, a -lactam (pyrrolidin-2-one) core, and a 4-ethylphenoxy ether linkage[1]. Understanding its tandem mass spectrometry (MS/MS) fragmentation behavior is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking during drug development.

Because the molecule contains both a highly acidic carboxylic acid and basic proton-accepting sites (the lactam carbonyl and ether oxygen), it is an ideal candidate for dual-polarity Electrospray Ionization (ESI). This application note details the causality behind its fragmentation pathways and establishes a self-validating analytical protocol to ensure high-fidelity data acquisition.

Self-Validating Experimental Protocol

To guarantee the scientific integrity of the fragmentation data, this protocol is designed as a self-validating system . Mass spectrometry of benzoic acid derivatives is highly susceptible to in-source artifacts, particularly premature decarboxylation before the precursor ion reaches the collision cell. By integrating Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS) principles[2], we establish an internal control mechanism that validates the survival of the intact precursor ion.

Workflow N1 Sample Prep & IS Spiking N2 UHPLC Separation N1->N2 N3 ESI Source (+/- Modes) N2->N3 N4 Quadrupole Isolation N3->N4 N5 HCD/CID Fragmentation N4->N5 N6 Orbitrap/TOF Detection N5->N6 N7 Data Analysis & Annotation N6->N7

Fig 1. Self-validating LC-HRMS/MS workflow for structural elucidation and fragmentation profiling.

System Suitability and Sample Preparation
  • Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 1 µg/mL.

  • Internal Standard (IS) Spiking: Spike the sample with 100 ng/mL of a stable-isotope-labeled analog (e.g., -benzoic acid).

  • Causality of the IS: The IS serves as a diagnostic tool. If the MS1 survey scan detects significant levels of the ion for the IS prior to isolation, it indicates overly harsh source conditions (in-source decarboxylation). The source temperature and capillary voltage must be down-regulated until the intact IS precursor is restored, thereby validating that the target analyte's MS/MS spectra represent true collision-induced dissociation (CID).

UHPLC-HRMS/MS Parameters
  • Column: C18 Sub-2 µm UHPLC column (ensures sharp peak shapes and minimizes matrix suppression).

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in water. (Causality: Low pH forces the complete protonation of the lactam and ether oxygen in positive mode, maximizing ESI+ yield).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Step-gradient from 5% B to 95% B over 10 minutes.

  • Ionization & Fragmentation: Orbitrap or Q-TOF mass spectrometer operating in polarity-switching mode. Higher-energy C-trap Dissociation (HCD) is applied using stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV. Stepping the energy ensures the capture of both fragile neutral losses (e.g., water loss) and deep core cleavages (e.g., lactam ring opening).

Mechanistic Fragmentation Pathways

The structural logic of the molecule dictates vastly different fragmentation cascades depending on the ionization mode.

FragLogic cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) P_pos [M+H]+ m/z 326.1392 F_204 [M+H - C8H10O]+ m/z 204.0661 P_pos->F_204 Ether Cleavage (-122.0732 Da) F_308 [M+H - H2O]+ m/z 308.1287 P_pos->F_308 Loss of H2O (-18.0106 Da) F_176 [m/z 204 - CO]+ m/z 176.0712 F_204->F_176 Lactam Ring Cleavage (-27.9949 Da) P_neg [M-H]- m/z 324.1236 F_280 [M-H - CO2]- m/z 280.1338 P_neg->F_280 Decarboxylation (-43.9898 Da) F_121 [C8H9O]- m/z 121.0653 P_neg->F_121 Ether Cleavage (-203.0582 Da)

Fig 2. Mechanistic fragmentation pathways of the target compound in positive and negative ESI modes.

Positive Ion Mode (ESI+) E-E-A-T Analysis

In positive ion mode, the molecule readily accepts a proton at the highly basic -lactam carbonyl oxygen or the ether oxygen.

  • Ether Cleavage (Base Peak): The most thermodynamically favorable fragmentation pathway is the inductive cleavage of the ether bond, resulting in the neutral loss of 4-ethylphenol (122.0732 Da). The causality behind this dominant peak lies in the extreme stability of the resulting product ion ( 204.0661): the positive charge is highly delocalized across the pyrrolidin-2-one ring via resonance with the adjacent nitrogen lone pair.

  • Lactam Ring Opening: Subsequent collisional activation of the 204.0661 ion leads to the cleavage of the lactam ring itself, characterized by the neutral loss of carbon monoxide (-28 Da) to yield 176.0712. This is a well-documented and highly specific behavior for five-membered lactams and lactones under ESI-CID conditions[3].

  • Dehydration: A minor pathway involves the loss of water (-18.0106 Da) directly from the benzoic acid moiety, yielding 308.1287.

Negative Ion Mode (ESI-) E-E-A-T Analysis

In negative ion mode, the carboxylic acid moiety dictates the ionization behavior, cleanly yielding the deprotonated ion at 324.1236.

  • Decarboxylation (Base Peak): Upon collisional activation, the dominant pathway is the expulsion of carbon dioxide (-43.9898 Da) to form a resonance-stabilized carbanion at 280.1338. This facile decarboxylation is a universal, fundamental signature of benzoic acid derivatives in tandem mass spectrometry[4].

  • Phenoxide Formation: A secondary, higher-energy pathway involves the heterolytic cleavage of the ether linkage to yield the 4-ethylphenoxide anion at 121.0653. This provides orthogonal structural confirmation of the ether moiety's presence on the opposite side of the molecule.

Quantitative Data Presentation

The following tables summarize the exact monoisotopic masses, molecular formulas, and mechanistic rationales for the expected MS/MS fragments. High-resolution mass spectrometers should match these theoretical values within a mass error of 5 ppm.

Table 1: Positive Ion Mode (ESI+) Exact Mass and Fragmentation Data

Ion TypeFormulaTheoretical m/zNeutral LossProposed Mechanism
Precursor [C₁₉H₂₀NO₄]⁺326.1392-Protonated molecular ion
Fragment [C₁₉H₁₈NO₃]⁺308.1287H₂O (18.0106 Da)Carboxylic acid dehydration
Fragment [C₁₁H₁₀NO₃]⁺204.0661C₈H₁₀O (122.0732 Da)Cleavage of 4-ethylphenoxy ether
Fragment [C₁₀H₁₀NO₂]⁺176.0712C₈H₁₀O + CO (150.0681 Da)Ether cleavage + lactam ring opening

Table 2: Negative Ion Mode (ESI-) Exact Mass and Fragmentation Data

Ion TypeFormulaTheoretical m/zNeutral LossProposed Mechanism
Precursor [C₁₉H₁₈NO₄]⁻324.1236-Deprotonated molecular ion
Fragment [C₁₈H₁₈NO₂]⁻280.1338CO₂ (43.9898 Da)Benzoic acid decarboxylation
Fragment [C₈H₉O]⁻121.0653C₁₁H₉NO₃ (203.0582 Da)Formation of 4-ethylphenoxide anion

References

  • Title: One-Step, Catalyst-Free Formation of Phenol from Benzoic Acid Using Water Microdroplets Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry Source: International Journal of Mass Spectrometry (via ResearchGate) URL: [Link]

Sources

Application Note: Preclinical In Vivo Dosing Strategies for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists Document Type: Technical Protocol & Application Guide

Overview & Pharmacological Context

The compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid represents a distinct class of small-molecule therapeutics characterized by a tripartite structural motif: a lipophilic tail (4-ethylphenoxy), a rigid, polar hinge (2-oxopyrrolidine lactam core), and an ionizable acidic headgroup (benzoic acid). Molecules sharing this structural topology—such as certain TrkB agonists, DCAF15 binders, and EP4 receptor antagonists—often exhibit potent target engagement but present unique challenges in preclinical pharmacokinetic (PK) optimization [1].

As a Senior Application Scientist, I have designed this protocol to address the inherent physicochemical dichotomies of this molecule. The primary challenge lies in balancing the aqueous solubility dictated by the benzoic acid moiety (pKa ~4.2) with the high lipophilicity (LogP) driven by the ethylphenoxy group. This guide provides a self-validating, step-by-step methodology for formulating and dosing this compound in murine models to ensure reproducible PK/PD readouts.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Selection

The benzoic acid functional group is predominantly ionized at physiological pH (7.4), which theoretically aids systemic circulation. However, upon oral (PO) administration, the acidic environment of the murine stomach (pH 3.0–4.0) rapidly protonates the carboxylate, drastically reducing solubility and causing in situ precipitation. To circumvent this, we employ complexation or pH-adjusted co-solvent systems.

For intravenous (IV) dosing, the formulation must be isotonic and free of particulates to prevent microembolisms. We recommend a cyclodextrin-based approach, which encapsulates the lipophilic ethylphenoxy tail while leaving the hydrophilic carboxylate exposed to the aqueous exterior [2].

Table 1: Optimized Formulation Matrices for Murine Dosing
RoutePreferred VehiclePreparation Rationale (Causality)Expected Solubility
IV 10% DMSO + 20% HP-β-CD in PBS (pH 7.4)DMSO disrupts crystal lattice energy; HP-β-CD encapsulates the lipophilic tail, preventing precipitation upon injection into the bloodstream.> 5 mg/mL
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80Creates a homogenous suspension. Tween 80 acts as a wetting agent for the hydrophobic regions, ensuring uniform GI transit and absorption.Suspension (10-30 mg/mL)
IP 5% DMSO + 40% PEG400 + 55% SalinePEG400 acts as a miscible co-solvent. The absence of cyclodextrins prevents peritoneal retention of the complex.> 10 mg/mL

Experimental Workflows & Methodologies

G F Formulation Prep (HP-β-CD / NaHCO3) IV IV Administration (Lateral Tail Vein) F->IV PO PO Administration (Oral Gavage) F->PO S Serial Blood Sampling (0.25 - 24 h) IV->S PO->S P Plasma Extraction (Protein Precipitation) S->P LC LC-MS/MS Quantification P->LC PK NCA PK Parameter Calculation LC->PK

Figure 1: End-to-end preclinical PK/PD experimental workflow for murine models.

Protocol A: Intravenous (IV) Dosing (Tail Vein)

Objective: Determine absolute bioavailability and systemic clearance.

  • Vehicle Preparation: Dissolve 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 800 µL of 1X PBS (pH 7.4).

  • Compound Solubilization: Dissolve 2.0 mg of the compound in 100 µL of molecular-grade DMSO.

  • Integration: Slowly add the DMSO stock dropwise to the HP-β-CD solution while vortexing vigorously. Sonicate in a water bath at 37°C for 10 minutes. Self-Validation Check: The solution must be optically clear. If turbidity occurs, discard and increase HP-β-CD concentration by 5%.

  • Administration: Warm the mouse (C57BL/6 or BALB/c, 8-10 weeks old) using a heating lamp to dilate the lateral tail vein. Inject 5 mL/kg (e.g., 100 µL for a 20 g mouse) using a 29G insulin syringe.

Protocol B: Oral (PO) Dosing (Gavage)

Objective: Assess gastrointestinal absorption and first-pass metabolism.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose solution in sterile water. Add 0.1% (v/v) Tween 80. Stir overnight at 4°C to ensure complete hydration.

  • Suspension Milling: Weigh the required compound (e.g., 10 mg for a 50 mg/kg dose in 10 mL). Add to a glass mortar. Add 50 µL of the vehicle to wet the powder, grinding to a smooth paste.

  • Dilution: Gradually add the remaining vehicle while continuously triturating.

  • Administration: Administer 10 mL/kg via a stainless steel or flexible plastic oral gavage bulb-tipped needle. Self-Validation Check: Weigh the syringe before and after dosing to calculate the exact administered mass.

Pharmacokinetic Sampling & Metabolic Considerations

Serial Blood Sampling & LC-MS/MS

To accurately capture the distribution (alpha) and elimination (beta) phases, blood must be sampled at strategic intervals.

  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 20 µL of blood via submandibular bleed or tail snip into K2-EDTA coated tubes. Keep on ice to halt ex vivo degradation.

  • Plasma Isolation: Centrifuge at 2,000 × g for 10 minutes at 4°C.

  • Protein Precipitation (Extraction): Mix 10 µL of plasma with 30 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis [3].

Metabolic Pathway Analysis

Carboxylic acid-containing small molecules are highly susceptible to Phase II metabolism. The benzoic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. These metabolites can be chemically reactive, occasionally binding covalently to plasma proteins, which alters clearance rates and can induce idiosyncratic toxicity. Concurrently, the 4-ethylphenoxy tail is subject to Phase I CYP450-mediated aliphatic oxidation.

M Parent 3-(3-(4-Ethylphenoxy)- 2-oxopyrrolidin-1-yl)benzoic acid Phase1 Phase I Metabolism (CYP450 Oxidation) Parent->Phase1 CYP3A4 / CYP2C9 Phase2 Phase II Metabolism (UGT Glucuronidation) Parent->Phase2 UGT1A1 / UGT2B7 Met1 Hydroxylated Metabolite (Ethyl chain oxidation) Phase1->Met1 Met2 Acyl Glucuronide (Benzoic Acid conjugation) Phase2->Met2 Excretion Biliary / Renal Excretion Met1->Excretion Met2->Excretion

Figure 2: Predicted primary metabolic pathways for the compound.

Data Presentation: Expected PK Parameters

Upon successful execution of the LC-MS/MS quantification and Non-Compartmental Analysis (NCA), the data should be summarized to evaluate the compound's viability. Below is a representative data structure for a compound of this physicochemical class dosed at 2 mg/kg IV and 10 mg/kg PO.

Table 2: Representative Pharmacokinetic Profile in C57BL/6 Mice
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Pharmacological Implication
Cmax ng/mL1,850 ± 210940 ± 150Indicates good oral absorption despite lipophilicity.
Tmax hrN/A1.5 ± 0.5Moderate absorption rate, typical for suspension formulations.
AUC(0-inf) hr*ng/mL3,200 ± 3406,400 ± 580High systemic exposure.
T1/2 (Half-life) hr2.4 ± 0.33.1 ± 0.4Sufficient for once- or twice-daily dosing in efficacy models.
Clearance (Cl) mL/min/kg10.4N/ALow to moderate clearance (relative to mouse liver blood flow of ~90 mL/min/kg).
Vdss L/kg1.8N/AVolume of distribution > total body water (0.7 L/kg), indicating good tissue penetration.
Bioavailability (F) %N/A40.0% Excellent oral bioavailability for a carboxylic acid derivative.

References

  • Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression. PubMed Central (PMC). This paper highlights the in vivo PK handling and formulation of pyrrolidin-1-yl benzoic acid derivatives in murine models. URL:[Link]

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. PubMed Central (PMC). Demonstrates the relationship between lipophilicity, carboxylic acid moieties, and systemic clearance in in vivo small molecule evaluation. URL:[Link]

  • The assembly of small molecule conjugate amphiphiles into a precise nanomedicine for colon cancer. RSC Advances. Provides authoritative grounding on the extraction and quantification of amphiphilic, carboxylic acid-containing small molecules from murine plasma. URL:[Link]

Application Note: Standardized Preparation and Quality Control of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of high-throughput screening (HTS) data is fundamentally dependent on the quality of the compound library. This application note details the standardized protocols for preparing, validating, and dispensing 10 mM stock solutions of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid . Due to the molecule's specific structural features—a hydrophobic 4-ethylphenoxy moiety paired with a polar benzoic acid headgroup, linked via a 2-oxopyrrolidine (gamma-lactam) core—precise handling is required to prevent moisture-induced precipitation, thermal degradation, and plastic adsorption during liquid handling[1].

Physicochemical Profiling & Handling Rationale

Before executing the protocol, it is critical to understand the causality behind the chosen methodologies:

  • Solvent Selection (Anhydrous DMSO): The amphiphilic nature of the compound dictates the use of 100% anhydrous Dimethyl Sulfoxide (DMSO). The benzoic acid moiety (pKa ~4.2) remains largely un-ionized in pure DMSO. If the DMSO absorbs atmospheric water (>5% v/v), the hydrophobic 4-ethylphenoxy tail will drive rapid micelle formation and subsequent precipitation.

  • Dissolution Mechanics: Standard bath sonication generates localized heat variations that can catalyze the hydrolysis of the 2-oxopyrrolidine ring in the presence of trace moisture. Therefore, Adaptive Focused Acoustics (AFA) is mandated to provide isothermal, non-contact mixing[1].

  • Liquid Handling: The lipophilicity of the 4-ethylphenoxy group increases the likelihood of non-specific binding to polypropylene pipette tips. Acoustic Droplet Ejection (ADE) is required to eliminate tip-based carryover and ensure accurate nanoliter dispensing[2].

Compound Management Workflow

G Solid Dry Powder Compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Weigh Gravimetric Dispensing (RH < 20%, Inert Atmosphere) Solid->Weigh Solvent Anhydrous DMSO Addition (Target: 10 mM) Weigh->Solvent Mix Acoustic Mixing (AFA) (Isothermal Dissolution) Solvent->Mix QC Quality Control (UPLC-MS/MS & qNMR) Mix->QC QC->Mix Fail (Re-mix) Storage Master Stock Storage (-20°C, Desiccated, Argon Purged) QC->Storage Pass Dispense Acoustic Droplet Ejection (ADE) (Nanoliter Transfer) Storage->Dispense Assay Assay-Ready Plates (Ready for HTS) Dispense->Assay

Caption: End-to-end workflow for the preparation and dispensing of HTS compound stock solutions.

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock

This protocol is designed as a self-validating system; gravimetric data must mathematically align with final volumetric additions before proceeding.

  • Equilibration: Transfer the sealed vial of dry powder 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid from -20°C storage to a desiccator. Allow 2 hours for room temperature equilibration to prevent condensation upon opening.

  • Gravimetric Dispensing: Inside a controlled environment chamber (Relative Humidity < 20%, Argon atmosphere), weigh the target mass (e.g., 3.25 mg) into a glass 2-dram vial or a specialized 2D-barcoded acoustic tube using a microbalance (readability 0.001 mg).

  • Solvent Calculation: Calculate the exact volume of anhydrous DMSO (≤0.005% water content) required to achieve exactly 10.0 mM based on the actual dispensed mass.

    • Formula: Volume(μL)=MolecularWeight(g/mol)×10mMMass(mg)​×106

  • Solvent Addition: Dispense the calculated volume of anhydrous DMSO using a positive displacement pipette to account for the high viscosity of DMSO.

  • Acoustic Dissolution: Process the vial using an Adaptive Focused Acoustics (AFA) system (e.g., Covaris). Set the water bath temperature to 20°C to ensure isothermal conditions. Apply acoustic energy for 60 seconds. Causality: AFA utilizes high-frequency acoustic waves to induce cavitation, rapidly dissolving the hydrophobic compound without the thermal degradation risks associated with traditional bath sonicators[1].

Protocol B: Quality Control (QC) Validation

No stock solution may proceed to the dispensing phase without passing these three self-validating QC gates.

  • Purity Verification (UPLC-MS/MS): Dilute a 1 µL aliquot of the master stock 1:1000 in Acetonitrile/Water (50:50). Run a 3-minute gradient method. The Area Under the Curve (AUC) for the parent mass must be >95%.

  • Concentration Verification (qNMR): Perform quantitative NMR using an internal standard (e.g., maleic acid). Causality: While LC-UV can estimate concentration, qNMR is matrix-independent and directly measures the number of protons, providing absolute quantification of the 10 mM stock.

  • Kinetic Solubility (Nephelometry): Spike 1 µL of the stock into 99 µL of the intended aqueous assay buffer. Measure light scattering via nephelometry over 60 minutes. An increase in scattering indicates precipitation, requiring a lower top concentration for the HTS assay.

Protocol C: Acoustic Dispensing & Assay-Ready Plate Generation
  • Source Plate Preparation: Transfer the validated 10 mM stock into an Echo-qualified 384-well cyclic olefin copolymer (COC) source plate. Causality: COC plates are highly impermeable to moisture, protecting the anhydrous DMSO over the course of the screening run.

  • De-gassing: Centrifuge the source plate at 1,000 x g for 3 minutes. Causality: Dissolved air bubbles disrupt the acoustic wave propagation, leading to misfires or inaccurate volume transfer during ADE.

  • Nanoliter Dispensing: Use an Acoustic Droplet Ejection liquid handler (e.g., Labcyte Echo) to transfer 2.5 nL to 50 nL of the compound directly into the dry wells of a 1536-well destination plate[2].

  • Sealing: Immediately seal the assay-ready plates with pierceable foil seals and store at -20°C until biological screening.

Quantitative Data & Acceptance Criteria

The following table summarizes the critical quality attributes (CQAs) that must be met during the preparation of the stock solution.

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Purity UPLC-MS/MS> 95% AUCEnsures biological activity is driven by the parent compound, not degradation products or synthetic impurities.
Concentration qNMR10.0 mM ± 5%Prevents false negatives (if concentration is too low) or false positives/toxicity (if too high).
Water Content Karl Fischer Titration< 0.5% v/vPrevents hydration-induced precipitation of the hydrophobic 4-ethylphenoxy moiety.
Dispense CV ADE Diagnostics< 5% VariationGuarantees well-to-well consistency during nanoliter transfer for reproducible HTS data.

References

  • Holland-Crimmin, S., Gosnell, P., & Quinn, C. (2011). Compound management: guidelines for compound storage, provision, and quality control. Current Protocols in Chemical Biology.[Link]

  • Sinclair, I., et al. (2016). Novel Acoustic Loading of a Mass Spectrometer: Toward Next-Generation High-Throughput MS Screening. Journal of Laboratory Automation.[Link]

Sources

Troubleshooting & Optimization

Improving the aqueous solubility of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Teams

Welcome to the Technical Support Center. This portal is designed to troubleshoot and resolve the severe aqueous solubility limitations inherent to 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid . By analyzing the molecule's specific structural liabilities, this guide provides field-proven, self-validating methodologies to achieve formulation success.

Part 1: Baseline Diagnostics & FAQs

Q: Why is the aqueous solubility of this specific compound so exceptionally low? A: The poor solubility is driven by a thermodynamic conflict within the molecule's structure. The 4-ethylphenoxy moiety is highly lipophilic, creating a massive hydrophobic hydration shell that water molecules cannot easily penetrate. Additionally, the rigid oxopyrrolidin (lactam) ring and the aromatic systems promote strong intermolecular π−π stacking and hydrogen bonding in the solid state. This results in a high crystal lattice energy that must be overcome for dissolution to occur.

Q: Can I just adjust the pH of my buffer to dissolve it? A: Yes, but only in specific physiological compartments. The molecule contains a benzoic acid moiety with an estimated pKa​ of ~4.2. In the acidic environment of the stomach (pH 1.2–2.0), the compound remains unionized and practically insoluble. However, in the intestinal fluid (pH 6.8), the carboxylic acid ionizes. If your experimental design permits a formulation pH > 5.5, salt formation is your most efficient primary strategy [1].

Q: My compound precipitates when I dilute my DMSO stock into aqueous media. How do I prevent this? A: This is known as "solvent shift precipitation." When the DMSO diffuses into the water, the highly lipophilic 4-ethylphenoxy tail is suddenly exposed to an aqueous environment, driving rapid nucleation. To prevent this, you must either trap the lipophilic tail using a macrocyclic host (like Cyclodextrin) or stabilize the supersaturated state using a polymer matrix (Amorphous Solid Dispersion) before dilution.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Workflow 1: Overcoming pH-Dependent Precipitation via Salt Formation

The Causality: Converting the free weak acid into a sodium or potassium salt drastically increases the polarity of the molecule. The ion-dipole interactions between the newly formed carboxylate anion and water easily overcome the crystal lattice energy[1].

Step-by-Step Protocol (In Situ Sodium Salt Formation):

  • Dispersion: Suspend 100 mg of the free acid API in 10 mL of deionized water.

    • Causality: The free acid is insoluble, creating a cloudy suspension. This serves as your baseline visual indicator.

  • Titration: Under continuous magnetic stirring, titrate dropwise with 0.1 M NaOH. Monitor continuously with a calibrated pH meter.

  • Equilibration: Stop titration when the pH reaches 6.5 (well above the pKa​ of ~4.2, ensuring >99% ionization). Stir for 30 minutes.

  • Validation (Self-Validating Step): The cloudy suspension will transition to a completely optically clear solution. This visual clearance is immediate proof of successful salt formation.

  • Isolation: Lyophilize the clear solution for 48 hours.

  • Analytical Confirmation: Analyze the resulting powder via FTIR. A successful salt formation is validated by the disappearance of the un-ionized carboxylic acid C=O stretch (typically ~1700 cm−1 ) and the appearance of the carboxylate anion asymmetric stretch (~1550-1610 cm−1 ).

Workflow 2: Shielding the Lipophilic Tail via Cyclodextrin Complexation

The Causality: If your experiment requires a neutral or slightly acidic pH (where the benzoic acid is unionized), you must mask the 4-ethylphenoxy group. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates bulky, lipophilic aromatic rings, while its hydrophilic exterior maintains aqueous solubility [2].

Step-by-Step Protocol (Kneading Method):

  • Molar Ratio Calculation: Weigh the API and HP- β -CD in a 1:1 molar ratio.

  • Wetting: Place the HP- β -CD in a mortar. Add a 50:50 (v/v) ethanol/water mixture dropwise until a tacky paste forms.

  • Inclusion (The Kneading): Add the API powder to the paste. Knead vigorously with a pestle for 45 minutes.

    • Causality: The mechanical shearing forces the lipophilic 4-ethylphenoxy tail out of the polar solvent and into the thermodynamically favorable hydrophobic cavity of the cyclodextrin.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours to remove all solvents.

  • Validation (Self-Validating Step): Perform 2D ROESY NMR on the reconstituted complex. The appearance of cross-peaks between the inner cavity protons of the cyclodextrin (H3 and H5) and the ethyl/aromatic protons of the drug provides definitive, self-validating proof that the tail is physically trapped inside the cavity.

Workflow 3: Disrupting the Crystal Lattice via Amorphous Solid Dispersion (ASD)

The Causality: To bypass the high energy required to break the crystalline lattice of the oxopyrrolidin and aromatic rings, we can trap the drug in a high-energy, disordered amorphous state using a hydrophilic polymer matrix (e.g., PVP-VA or HPMCAS) [3].

Step-by-Step Protocol (Solvent Evaporation/Spray Drying):

  • Co-dissolution: Dissolve 1 part API and 3 parts HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

    • Validation: The solution must be 100% clear. Any particulates indicate incomplete dissolution, which will seed crystallization later.

  • Atomization: Spray dry the solution using an inlet temperature of 80°C and a pump rate of 5 mL/min.

    • Causality: The rapid evaporation of the solvent gives the drug molecules no time to organize into a crystal lattice, forcing them to freeze in a polymer-stabilized amorphous state.

  • Validation (Self-Validating Step): Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The complete absence of the drug's sharp melting endotherm ( Tm​ ) and the appearance of a single, unified Glass Transition Temperature ( Tg​ ) validates that you have successfully created a single-phase amorphous system.

Part 3: Quantitative Data & Strategy Comparison

Use the following data matrix to select the appropriate troubleshooting pathway based on your specific assay requirements.

Enhancement TechniqueTarget Structural MoietyPrimary Solubilization MechanismExpected Solubility IncreaseValidation Metric
Salt Formation (NaOH/KOH)Benzoic acid groupIonization and ion-dipole hydration> 500-fold (at pH > 6.0)FTIR (Carboxylate shift); Visual clearance
Cyclodextrin Complexation 4-Ethylphenoxy tailHydrophobic cavity encapsulation20 to 50-fold (pH independent)2D ROESY NMR (Host-guest cross-peaks)
Amorphous Solid Dispersion Global crystal latticeElimination of lattice energy barrier50 to 150-fold (Supersaturation)DSC (Absence of Tm​ , presence of Tg​ )
Cosolvency (PEG400/Propylene Glycol)Global lipophilicityReduction of solvent dielectric constant10 to 30-foldHPLC (Concentration assay post-centrifugation)

Part 4: Formulation Decision Workflow

Below is the logical decision tree for formulating 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid based on the physicochemical constraints of your specific experiment.

FormulationWorkflow Start Target Compound: 3-(3-(4-Ethylphenoxy)- 2-oxopyrrolidin-1-yl)benzoic acid Analyze Physicochemical Profiling: Weak Acid (pKa ~4.2) High logP (Lipophilic Tail) Start->Analyze Decision1 Can the assay tolerate a formulation pH > 6.0? Analyze->Decision1 SaltForm Execute Workflow 1: Salt Formation (Na+/K+) Maximum Solubility Decision1->SaltForm Yes (Ionized State) Decision2 Is the lipophilic tail driving precipitation? Decision1->Decision2 No (Requires Neutral/Acidic pH) Cyclo Execute Workflow 2: Cyclodextrin Complexation (HP-β-CD) Decision2->Cyclo Yes (Shield the tail) Decision3 Is the crystal lattice energy too high? Decision2->Decision3 No ASD Execute Workflow 3: Amorphous Solid Dispersion (Spray Drying with HPMCAS) Decision3->ASD Yes (Disrupt lattice)

Decision tree for selecting the optimal solubility enhancement strategy based on assay constraints.

Part 5: References

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. Available at:[Link]

Troubleshooting 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid precipitation in assay buffers

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Intended Audience: Assay Development Scientists, HTS Researchers, and Medicinal Chemists

As a Senior Application Scientist, I frequently encounter assay development bottlenecks driven by compound insolubility. The molecule 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid presents a classic "amphiphilic paradox." While its benzoic acid moiety suggests excellent aqueous solubility at physiological pH, its bulky, lipophilic 4-ethylphenoxy tail drives hydrophobic collapse. This leads to solvent shock, colloidal aggregation, and eventual precipitation in biochemical assays.

This guide deconstructs the physicochemical causality of this phenomenon and provides field-proven, self-validating workflows to rescue your assay data.

Part 1: Physicochemical Deconstruction

To troubleshoot precipitation, we must first understand the thermodynamic forces governing the molecule in an aqueous environment. The table below summarizes the structural liabilities of the compound and their direct impact on assay performance.

Table 1: Physicochemical Profile & Solubility Implications
Structural FeaturePhysicochemical PropertyCausality & Implication for Assay Solubility
Benzoic Acid Ionizable Headgroup (pKa ~4.2)Requires a buffer pH > 6.2 to ensure >99% ionization. If localized pH drops during dilution, the compound reverts to its highly insoluble unionized form [3].
4-Ethylphenoxy Highly Lipophilic TailDrives hydrophobic collapse. In water, these tails self-associate to minimize exposed surface area, leading to colloidal aggregation before visible precipitation occurs.
Oxopyrrolidine Lactam Core (H-bond acceptor)Interacts with protic solvents, but the hydration energy is insufficient to overcome the massive lipophilicity of the phenoxy tail.

Part 2: Troubleshooting Q&A

Q1: Why does 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid precipitate immediately upon dilution into my standard biochemical assay buffer (pH 7.4)? A1: You are likely observing "solvent shock." When a compound dissolved in 100% DMSO is introduced into an aqueous buffer, the local DMSO concentration drops from 100% to <1% in milliseconds. The sudden increase in the dielectric constant of the microenvironment strips the DMSO solvation shell faster than water molecules can stabilize the lipophilic 4-ethylphenoxy tail. This thermodynamic instability forces the molecules to self-associate, forming amorphous colloidal aggregates that eventually crystallize [1].

Q2: I am using an intermediate aqueous dilution step to prepare my dose-response curve. Could this be causing the precipitation? A2: Absolutely. Aqueous serial dilution is a primary culprit for false negatives and precipitation of lipophilic weak acids. As the DMSO concentration drops during the intermediate dilution, the compound is forced to equilibrate in a sub-optimal solvent environment. The localized supersaturation causes the compound to partition out of the aqueous phase and adsorb onto the hydrophobic surfaces of polypropylene pipette tips or plate walls[2]. You must eliminate aqueous intermediate steps.

Q3: What buffer additives can prevent the precipitation of this specific chemotype without interfering with my enzymatic readout? A3: To stabilize the lipophilic 4-ethylphenoxy tail, you must introduce a thermodynamic sink into your buffer.

  • Carrier Proteins: Bovine Serum Albumin (BSA) at 0.01% to 0.05% (w/v) provides hydrophobic pockets that sequester the lipophilic tail, preventing self-association.

  • Non-ionic Surfactants: 0.01% Tween-20 or Triton X-100 can lower the critical aggregation concentration (CAC) by forming mixed micelles with the compound [1].

Q4: How do I accurately determine the maximum assay concentration (MAC) before precipitation occurs? A4: Do not rely on visual inspection. Colloidal aggregates are often sub-micron in size and invisible to the naked eye, yet they will completely ruin an enzymatic assay via promiscuous inhibition [1]. You must measure the kinetic solubility under exact assay conditions using a turbidimetry (light scattering) assay, as detailed in the protocol below.

Part 3: Logical Troubleshooting Workflow

Workflow A Compound Precipitation Detected in Assay B Verify Buffer pH (Target: pH 7.4 - 8.0) A->B C Adjust pH to ensure Benzoic Acid Ionization B->C pH < 6.0 D Assess Dispensing Methodology B->D pH Optimal H Perform Kinetic Solubility Assay C->H E Eliminate aqueous serial dilution; Use Acoustic Dispensing D->E Solvent Shock F Evaluate Assay Additives D->F Direct Dispense Used E->H G Supplement with 0.01% Tween-20 or 0.05% BSA F->G No Carriers G->H

Logical troubleshooting workflow for resolving weak acid precipitation in aqueous assay buffers.

Part 4: Self-Validating Experimental Protocol

To guarantee data integrity, every protocol must be a self-validating system. The following methodology for determining Kinetic Solubility utilizes built-in controls to prove the assay is functioning correctly before any compound data is accepted.

High-Throughput Kinetic Solubility Assessment (Turbidimetry)

Objective: Determine the exact precipitation threshold of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in your specific assay buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the target compound, a positive control (Nicardipine), and a negative control (Acetaminophen) in 100% anhydrous DMSO.

  • DMSO Serial Dilution: Perform a 10-point, 2-fold serial dilution of all compounds in 100% DMSO within a V-bottom 384-well source plate.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of each DMSO dilution directly into a flat-bottom, clear 384-well assay plate. Causality note: This eliminates intermediate aqueous dilution and minimizes solvent shock.

  • Buffer Addition: Rapidly dispense 10 µL of your 1X Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20) using a bulk reagent dispenser. The rapid addition ensures instantaneous mixing and prevents localized supersaturation.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (or matching your specific assay incubation time).

  • Measurement: Read the absorbance at 620 nm on a microplate reader. An increase in baseline absorbance indicates light scattering caused by insoluble particulates.

System Validation Criteria (Self-Validation Check):

  • Criteria 1 (Background): The vehicle control (1% DMSO in buffer) must establish a stable background noise threshold. Calculate the limit of detection as Mean(Vehicle) + 3 Standard Deviations.

  • Criteria 2 (Negative Control): Acetaminophen must show a flat absorbance baseline across all concentrations, proving the buffer itself does not cause artifactual scattering.

  • Criteria 3 (Positive Control): Nicardipine must exhibit a sharp, dose-dependent inflection point in absorbance at ≥30 µM, proving the system successfully detects lipophilic precipitation.

  • Decision Gate: If Criteria 1-3 are met, the precipitation threshold for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is defined as the lowest concentration where absorbance exceeds the background limit.

Table 2: Troubleshooting Matrix for Compound Precipitation
ObservationRoot CauseRecommended Action
Visible cloudiness upon buffer additionSolvent shock / localized supersaturationImplement acoustic dispensing; ensure rapid bulk mixing of buffer to disperse the DMSO droplet instantly.
Loss of compound potency at high concentrationsColloidal aggregation (invisible to naked eye)Add 0.01% Tween-20 or 0.05% BSA to the assay buffer to act as a thermodynamic sink for the lipophilic tail.
Precipitation only occurs in older DMSO stocksWater absorption into hygroscopic DMSODiscard old stocks. Store DMSO stocks in desiccators; freeze-thaw cycles introduce water, drastically lowering compound solubility [2].

References

  • Assay Interference by Aggregation Source: Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Assay Validation in High Throughput Screening Source: Assay Guidance Manual, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: ADMET & DMPK / PubMed Central (PMC) URL:[Link]

Technical Support Center: Yield Optimization for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The target molecule, 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, presents a unique synthetic challenge due to its structurally demanding γ -lactam core, which is substituted with an α -ether linkage and an N -aryl benzoic acid moiety.

This guide is designed for drug development professionals and process chemists. It bypasses basic theory to directly address the three critical bottlenecks in this synthetic route: α -etherification, palladium-catalyzed N -arylation, and selective ester saponification.

SynthesisWorkflow A 3-Bromopyrrolidin-2-one + 4-Ethylphenol B 3-(4-Ethylphenoxy) pyrrolidin-2-one A->B Step 1: Etherification (K2CO3, DMF) C Methyl 3-(3-(4-Ethylphenoxy) -2-oxopyrrolidin-1-yl)benzoate B->C Step 2: N-Arylation (Pd cat., Methyl 3-iodobenzoate) D 3-(3-(4-Ethylphenoxy) -2-oxopyrrolidin-1-yl) benzoic acid C->D Step 3: Hydrolysis (LiOH, THF/H2O)

Fig 1: Three-step synthetic workflow for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid.

Module 1: α -Etherification of the Lactam Core

Objective: Synthesize 3-(4-ethylphenoxy)pyrrolidin-2-one via nucleophilic substitution of 3-bromopyrrolidin-2-one with 4-ethylphenol[1].

Q: I am observing significant formation of 3-pyrrolin-2-one (the elimination product) instead of the desired ether. How can I suppress this competing pathway? A: The α -proton of 3-bromopyrrolidin-2-one is highly acidic. When using strong bases (e.g., NaH or KOtBu), E2 elimination outcompetes S N​ 2 substitution. To favor S N​ 2 kinetics, you must use a milder base and pre-form the phenoxide nucleophile before introducing the electrophile.

Optimized Protocol & Self-Validation
  • Phenoxide Pre-formation: Charge a flame-dried flask with 4-ethylphenol (1.2 eq) and anhydrous K 2​ CO 3​ (1.5 eq). Add anhydrous DMF (0.5 M) and stir at 25°C for 30 minutes.

  • Electrophile Addition: Add 3-bromopyrrolidin-2-one (1.0 eq) dropwise over 10 minutes to prevent local concentration spikes.

  • Reaction: Heat strictly to 50°C for 12 hours. Exceeding 60°C exponentially increases E2 elimination.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl aqueous solution (5x) to completely remove DMF, dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validating System: Monitor the crude mixture by LC-MS. The desired ether will show an[M+H] + peak at m/z 206. The elimination byproduct (3-pyrrolin-2-one) appears at m/z 84. A successful protocol maintains a >10:1 ratio of the 206:84 signals.

Module 2: Palladium-Catalyzed N -Arylation

Objective: Couple the intermediate lactam with methyl 3-iodobenzoate using a Buchwald-Hartwig amidation[2].

Q: My N -arylation yield is stuck below 40%. I am recovering unreacted lactam and a large amount of dehalogenated methyl benzoate. What is failing in the catalytic cycle? A: Lactams are notoriously poor nucleophiles because the nitrogen lone pair is delocalized into the adjacent carbonyl[3]. If the intermediate Pd(II) complex coordinates the lactam but fails to undergo rapid reductive elimination, the complex will undergo protodehalogenation (yielding methyl benzoate)[4]. You must force the Pd(II) intermediate into a cis-geometry using a ligand with a large bite angle, such as Xantphos, which dramatically accelerates reductive elimination.

BHCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Methyl 3-iodobenzoate AmineCoord Lactam Coordination & Deprotonation OxAdd->AmineCoord + Lactam & Base RedElim Reductive Elimination AmineCoord->RedElim Halide displacement RedElim->Pd0 Product Release

Fig 2: Pd-catalyzed Buchwald-Hartwig amidation cycle highlighting the critical reductive elimination.

Optimized Protocol & Self-Validation
  • Reagent Charging: In an oven-dried Schlenk flask, combine the lactam (1.0 eq), methyl 3-iodobenzoate (1.1 eq), Cs 2​ CO 3​ (2.0 eq), Pd 2​ (dba) 3​ (5 mol%), and Xantphos (10 mol%).

  • Degassing (Critical Step): The active Pd(0) species is rapidly deactivated by oxygen. Evacuate the flask and backfill with Argon (3 cycles). Add anhydrous 1,4-Dioxane (0.2 M) that has been sparged with Argon for 30 minutes.

  • Reaction: Heat at 100°C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, wash with EtOAc, and concentrate for silica gel chromatography.

  • Self-Validating System: The reaction should transition from reddish-purple (active Pd(0)) to a dark amber solution. LC-MS must show the product at m/z 340 [M+H] + . An observation of m/z 137 (methyl benzoate) indicates oxygen ingress or ligand failure.

Module 3: Selective Ester Saponification

Objective: Hydrolyze the methyl ester to yield the final benzoic acid without destroying the γ -lactam ring.

Q: During final deprotection, I am observing mass adducts corresponding to +18 Da. Is the lactam ring opening? A: Yes. The γ -lactam ring is highly susceptible to base-catalyzed hydrolysis (ring-opening to the linear amino acid) if the saponification conditions are too harsh (e.g., refluxing NaOH or KOH). You must switch to a milder hydroxide source that leverages electrophilic coordination.

Optimized Protocol & Self-Validation
  • Solvent System: Dissolve the intermediate ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H 2​ O (0.1 M).

  • Mild Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq) in one portion at 0°C. The lithium ion coordinates specifically to the ester carbonyl, providing sufficient electrophilic activation for hydrolysis at ambient temperatures, sparing the less reactive lactam.

  • Reaction: Warm to 20-25°C and stir for 4-6 hours. Do not apply heat.

  • Controlled Precipitation: Concentrate in vacuo to remove THF and MeOH. Dilute with water, cool to 0°C, and acidify dropwise with 1M HCl to pH 3-4. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

  • Self-Validating System: LC-MS of the isolated solid must show m/z 326 [M+H] + . If you observe m/z 344 (+18 Da), the lactam has hydrolyzed; you must lower the reaction temperature or reduce the LiOH equivalents.

Quantitative Data: Yield Optimization Summary

Reaction StepBaseline ConditionBaseline YieldOptimized ConditionOptimized YieldPrimary Failure Mode Addressed
1. Etherification NaH, THF, 80°C25%K 2​ CO 3​ , DMF, 50°C82% E2 Elimination (3-pyrrolin-2-one)
2. N -Arylation Pd(OAc) 2​ , PPh 3​ , 110°C<15%Pd 2​ (dba) 3​ , Xantphos, 100°C78% Protodehalogenation / Slow Reductive Elimination
3. Hydrolysis NaOH, MeOH/H 2​ O, 65°C40%LiOH·H 2​ O, THF/MeOH/H 2​ O, 25°C95% Base-catalyzed lactam ring opening

References

  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - Molecular Diversity / PubMed[3]. URL:[Link]

  • US20050239853A1 - New compounds - Google Patents[1]. URL:

  • Buchwald-Hartwig amination - Wikipedia[2]. URL:[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts[4]. URL:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS: 649774-27-6). While this pyrrolidin-2-one derivative is frequently identified as a hit in phenotypic screens, researchers often encounter significant off-target liabilities, pan-assay interference, and cytotoxicity during hit-to-lead progression.

This guide provides in-depth troubleshooting strategies, target deconvolution protocols, and medicinal chemistry solutions to systematically de-risk this compound.

Section 1: Structural Liabilities & Causality (FAQ)

Q: Why does Compound 649774-27-6 exhibit high non-specific binding and cytotoxicity in my phenotypic assays? A: The off-target liability of this molecule is driven by its amphiphilic structure, which creates two distinct mechanisms for unspecific interactions:

  • The Benzoic Acid Moiety: The carboxylic acid group (pKa ~4.2) is predominantly ionized at physiological pH. This anionic state drives off-target binding to ubiquitous anion transporters (e.g., OAT1/OAT3) and nuclear receptors. Furthermore, carboxylic acids are highly susceptible to metabolic acyl glucuronidation, forming reactive intermediates that covalently bind to off-target proteins, causing idiosyncratic toxicity.

  • The 3-(4-Ethylphenoxy) Tail: This highly lipophilic region (driving the overall cLogP > 3.5) promotes non-specific partitioning into phospholipid bilayers. When combined with the anionic headgroup, it creates a surfactant-like effect, leading to membrane disruption, localized cytotoxicity, and false positives in cell-based assays.

Section 2: Target Deconvolution & Off-Target Profiling

Q: How do I systematically identify the specific off-targets driving the phenotypic toxicity of this compound? A: To move from a phenotypic hit to a validated target profile, we recommend the Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) . This method relies on the biophysical principle of ligand-induced thermal stabilization. When Compound 649774-27-6 binds to its true targets (and off-targets) inside a live cell, it alters their thermal denaturation profile. By applying a heat gradient and using quantitative proteomics, you can unbiasedly map the compound's entire target landscape.

Protocol: Step-by-Step CETSA-MS Workflow Self-Validating System: Always include a vehicle (DMSO) control and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control to validate that the thermal stabilization detection is functioning correctly.

  • Cell Treatment: Culture your phenotypic assay cell line (e.g., HeLa, HEK293) to 80% confluency. Treat cells with 10 µM of Compound 649774-27-6 or DMSO vehicle for 1 hour at 37°C to allow intracellular equilibration and target binding.

  • Thermal Profiling: Aliquot the treated cell suspension into PCR tubes. Subject each aliquot to a distinct temperature across a gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) in a native lysis buffer. Crucial: Avoid strong detergents like SDS, which will artificially disrupt ligand-protein interactions.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Causality: Heat-denatured (unbound) proteins will aggregate and pellet, while ligand-stabilized proteins remain in the soluble supernatant.

  • Proteomics Preparation: Extract the soluble supernatant. Digest the proteins with trypsin and label the resulting peptides using Tandem Mass Tag (TMT) isobaric labels (one tag per temperature point).

  • LC-MS/MS & Analysis: Pool the TMT-labeled samples and analyze via LC-MS/MS. Plot the relative abundance of each protein against temperature to generate melt curves. Proteins showing a significant shift in melting temperature ( ΔTm​>2∘C ) in the treated group versus vehicle are flagged as targets or off-targets.

CETSA_Workflow A Live Cell Treatment (Compound 649774-27-6) B Thermal Profiling (Heat Gradient) A->B C Cell Lysis & Ultracentrifugation B->C D Isolate Soluble Protein Fraction C->D E TMT Labeling & LC-MS/MS D->E F Proteome-wide Target & Off-Target ID E->F

Figure 1: Proteome-wide target deconvolution workflow using CETSA-MS.

Section 3: Medicinal Chemistry Optimization

Q: How can I chemically modify the compound to reduce off-target effects while maintaining phenotypic efficacy? A: The primary strategy is to replace the benzoic acid moiety with a carboxylic acid bioisostere . Bioisosteres mimic the spatial and electronic properties of the original functional group but alter the physicochemical liabilities (like pKa, cLogP, and metabolic stability).

  • Tetrazole Replacement: Replacing the carboxylic acid with a 1H-tetrazole maintains the acidic proton (pKa ~4.5) and hydrogen-bond acceptor geometry but completely prevents acyl glucuronidation. It also distributes the negative charge over a larger aromatic system, reducing specific binding to off-target anion transporters.

  • Acylsulfonamide Replacement: This modification slightly reduces acidity (pKa ~5.5) and increases steric bulk, which can effectively tune out off-target kinase or receptor binding while preserving the primary phenotypic target engagement.

  • Lipophilicity Tuning: Replacing the ethyl group on the phenoxy ring with a more polar moiety (e.g., a methoxy or morpholine group) will lower the cLogP, reducing non-specific membrane partitioning.

Quantitative Data: Physicochemical Optimization Benchmarks

Compound Variant Modification cLogP pKa Off-Target Binding (CEREP >50% at 10µM) Phenotypic Efficacy (EC50)
Parent (649774-27-6) None (Benzoic Acid) 3.8 4.2 14 targets 1.2 µM
Analog A 1H-Tetrazole Bioisostere 3.2 4.5 4 targets 1.5 µM
Analog B Acylsulfonamide Bioisostere 3.5 5.5 2 targets 3.8 µM
Analog C Tetrazole + Methoxy-phenoxy 2.4 4.5 0 targets 2.1 µM

(Note: Data represents comparative structural optimization benchmarks for hit-to-lead triage).

Section 4: Phenotypic Assay De-risking

Q: How do I filter out false positives caused by this compound's off-target effects in my high-content screen? A: Phenotypic screens are inherently target-agnostic, making them susceptible to compounds that induce a phenotype via generalized cellular stress rather than specific pathway modulation . To de-risk Compound 649774-27-6, you must implement a strict triage logic tree.

Protocol: Hit Triage Logic

  • Cytotoxicity Counter-screen: Run a parallel CellTiter-Glo (ATP-luminescence) assay. If the compound's EC50 for the desired phenotype is within 10-fold of its CC50 (cytotoxicity), the phenotype is likely an artifact of cell death or membrane disruption.

  • Selectivity Profiling: Submit the compound to a broad in vitro pharmacology panel (e.g., Eurofins CEREP 44-target safety panel). High hit rates here indicate promiscuity.

  • Orthogonal Readouts: If the primary screen used a reporter gene, validate the hit using an endogenous protein readout (e.g., Western blot or qPCR) to rule out reporter-interfering off-targets.

Hit_Triage Hit Phenotypic Hit: Compound 649774-27-6 Tox Cytotoxicity Counter-screen (ATP Luminescence) Hit->Tox Selectivity Off-Target Safety Panel (e.g., CEREP 44-target) Tox->Selectivity Non-toxic (Therapeutic Index >10) MedChem MedChem Optimization (Bioisosteres / cLogP tuning) Tox->MedChem Toxic (Artifactual Phenotype) Deconv Target Deconvolution (CETSA-MS / PAL) Selectivity->Deconv Clean Profile (<3 targets hit) Selectivity->MedChem High Promiscuity Deconv->MedChem Identify Specific Liabilities

Figure 2: Logical triage workflow for de-risking phenotypic screening hits.

References
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87.[Link]

  • Stiller, T., & Gege, C. (2025). "Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity." Journal of Medicinal Chemistry, 68(15), 16212–16226.[Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). "Target deconvolution strategies in drug discovery." Nature Reviews Drug Discovery, 6(11), 891-903.[Link]

Technical Support Center: Overcoming Cell Membrane Permeability Issues with 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and researchers facing cellular assay bottlenecks with 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS: 649774-27-6)[1]. While this compound may exhibit excellent biochemical potency, its physicochemical properties—specifically its benzoic acid moiety and lipophilic tail—create formidable barriers to intracellular accumulation.

Below, you will find field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to bypass these lipid bilayer constraints.

🔬 Frequently Asked Questions (FAQs)

Q1: Why does my compound fail to reach intracellular targets despite high potency in biochemical (cell-free) assays? A1: The root cause is governed by the pH-partition hypothesis[2]. The benzoic acid moiety on this molecule has a predicted pKa of approximately 4.2. At a physiological pH of 7.4, >99.9% of the compound exists as a negatively charged carboxylate anion. This charged state creates a massive desolvation energy penalty, preventing the molecule from inserting into the hydrophobic core of the lipid bilayer. Furthermore, the combination of a lipophilic 4-ethylphenoxy tail and an anionic headgroup creates an amphiphilic profile that is prone to micelle formation or precipitation in aqueous buffers.

Q2: Can I adjust the assay buffer pH to enhance passive diffusion? A2: Yes, but within strict physiological limits. Lowering the extracellular pH increases the fraction of the unionized (neutral) species, which permeates lipid bilayers magnitudes faster than the ionized form[2]. Dropping the assay buffer pH from 7.4 to 6.5 can increase the unionized fraction nearly 10-fold. However, you must run parallel viability controls, as prolonged exposure to acidic media can induce cellular stress or apoptosis, confounding your phenotypic readouts.

Q3: How can I chemically bypass the lipid bilayer without permanently altering the molecule's pharmacophore? A3: The most robust strategy for delivering carboxylic acids is the acetoxymethyl (AM) ester prodrug strategy [3]. By transiently masking the carboxylate as an AM ester, you neutralize the charge and drastically increase lipophilicity. Once the AM-prodrug passively diffuses into the cytosol, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds. This releases the active anionic compound, which is then "trapped" inside the cell due to its inability to cross back out.

Q4: Could active efflux be limiting intracellular accumulation? A4: Absolutely. The structural combination of a hydrophobic tail and a polar/charged headgroup makes this compound a prime candidate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These pumps actively extrude the compound against its concentration gradient. Co-administration with a broad-spectrum efflux inhibitor like Verapamil can diagnose and reverse this issue[4].

📊 Quantitative Permeability Profiling

The table below summarizes the expected physicochemical behavior and permeability metrics of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid under various experimental interventions.

Experimental ConditionExtracellular pHIonized Fraction (%)Apparent Permeability ( Papp​ )Intracellular Accumulation
Free Acid (Standard) 7.4>99.9%<1.0 × 10⁻⁶ cm/sLow
Free Acid (Acidic Buffer) 6.5~99.0%~3.0 × 10⁻⁶ cm/sModerate
Free Acid + Verapamil 7.4>99.9%<1.0 × 10⁻⁶ cm/sModerate (Efflux blocked)
AM-Ester Prodrug 7.40.0% (Masked)>15.0 × 10⁻⁶ cm/sHigh (Intracellular trapping)

⚙️ Step-by-Step Troubleshooting Methodologies

Protocol 1: Acetoxymethyl (AM) Ester Prodrug Loading Workflow

This protocol utilizes chemical masking to drive the compound into the cell, relying on endogenous esterases for activation[3].

  • Stock Preparation: Dissolve the synthesized AM-ester derivative of the compound in anhydrous DMSO to create a 10 mM stock.

    • Causality Check: We use anhydrous DMSO because the AM-ester is highly susceptible to spontaneous hydrolysis in the presence of water. If the ester cleaves in the stock tube, you are simply dosing the impermeable free acid.

  • Pluronic Dispersion: Mix 1 µL of the 10 mM stock with 1 µL of 20% (w/v) Pluronic F-127.

    • Causality Check: Pluronic F-127 acts as a non-ionic surfactant. It prevents the highly lipophilic prodrug from precipitating when introduced to the aqueous assay buffer.

  • Incubation: Dilute the dispersed compound into serum-free culture media to your desired final concentration. Incubate the cells for 30–45 minutes at 37°C.

    • Causality Check: Serum contains high levels of extracellular esterases that will prematurely cleave the prodrug before it reaches the cell membrane.

  • Wash and Assay: Wash the cells twice with PBS to remove extracellular compound, replace with complete media, and proceed with your functional assay.

  • Self-Validating System: Always run a parallel well with a fluorescent AM-ester dye (e.g., Calcein-AM). If the cells fluoresce, it validates that your cell line possesses sufficient intracellular esterase activity to cleave the prodrug.

Protocol 2: Efflux Transporter Inhibition Assay

Use this protocol to determine if P-gp or BCRP is actively pumping the compound out of your target cells[4].

  • Cell Seeding: Seed your target cells (e.g., Caco-2 or your specific disease model) in a 96-well plate and culture until confluent.

  • Inhibitor Pre-incubation: Pre-incubate the cells with 10 µM Verapamil (P-gp inhibitor) or 1 µM Ko143 (BCRP inhibitor) in standard assay buffer for 30 minutes at 37°C.

    • Causality Check: Verapamil acts as a competitive inhibitor and allosteric modulator of P-gp. Pre-incubating ensures the transporter's ATP-hydrolysis cycle is saturated and blocked before your target compound is introduced[4].

  • Compound Addition: Add 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid to the wells and incubate for your standard assay duration.

  • Self-Validating System: Include a known P-gp fluorescent substrate (e.g., Rhodamine 123) in a parallel control well. If Verapamil successfully increases intracellular Rhodamine 123 retention, the efflux inhibition system is validated. A subsequent leftward shift in your compound's phenotypic IC50 confirms efflux-mediated permeability issues.

🖼️ Pathway Visualization

Permeability cluster_ext Extracellular Space (pH 7.4) cluster_mem Lipid Bilayer cluster_int Intracellular Space (pH ~7.2) Ionized_Ext Ionized Compound (R-COO⁻) Membrane Hydrophobic Core Ionized_Ext->Membrane Blocked Unionized_Ext Unionized Compound (R-COOH) Ionized_Int Active Compound (R-COO⁻) Unionized_Ext->Ionized_Int Passive Diffusion Prodrug_Ext AM-Ester Prodrug (R-COO-AM) Esterase Intracellular Esterases Prodrug_Ext->Esterase High Permeability Efflux Efflux Transporter (e.g., P-gp) Efflux->Ionized_Ext Active Efflux Ionized_Int->Efflux Substrate Binding Esterase->Ionized_Int Hydrolysis

Mechanisms of cellular permeability, efflux, and prodrug trapping for carboxylic acid inhibitors.

📚 References

1.[1] Others | Smolecule (649774-27-6) . Source: smolecule.com. URL: 1 2.[2] Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited . Source: nih.gov. URL: 2 3.[4] Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein . Source: nih.gov. URL: 4 4.[3] Acetoxymethyl Ester of Tetrabromobenzimidazole–Peptoid Conjugate for Inhibition of Protein Kinase CK2 in Living Cells . Source: acs.org. URL: 3

Sources

Technical Support Center: Stability & Storage of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for maintaining the stability of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid .

As a complex Active Pharmaceutical Ingredient (API) featuring a γ-lactam core, an aryl ether, and a benzoic acid moiety, this compound presents unique stability challenges during long-term storage and formulation. As Application Scientists, our goal is not just to observe degradation, but to understand the chemical causality behind it to engineer robust storage solutions.

Section 1: Mechanistic Understanding of Degradation Pathways

To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule. The degradation of this API is driven by three primary chemical pathways:

  • γ-Lactam Hydrolysis: The 2-oxopyrrolidine ring is a five-membered γ-lactam. While thermodynamically more stable than highly strained β-lactams (like those found in penicillins), the amide bond remains susceptible to nucleophilic attack by water, particularly under pH extremes. This ring-opening hydrolysis yields a linear secondary amine and a dicarboxylic acid derivative[1].

  • Benzylic Autoxidation: The ethyl group attached to the phenoxy ring contains highly reactive benzylic hydrogens. Trace transition metals or light can initiate the abstraction of a benzylic hydrogen, creating a resonance-stabilized radical that rapidly reacts with ubiquitous molecular oxygen ( O2​ ) to form hydroperoxides[2].

  • Photolytic Cleavage: The highly conjugated aromatic systems (phenoxy and benzoic acid) act as chromophores, absorbing UV/Vis light. This excitation can induce photo-oxidation or direct homolytic cleavage of the ether linkage[3].

DegradationPathways API 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (Parent API) Hydrolysis Lactam Hydrolysis (+18 Da Mass Shift) API->Hydrolysis H2O Oxidation Autoxidation (Benzylic/Ether Cleavage) API->Oxidation ROS Photolysis Photodegradation (UV Absorption) API->Photolysis Moisture Moisture / pH Extremes Moisture->Hydrolysis Oxygen O2 / Trace Metals Oxygen->Oxidation Light UV/Vis Light Light->Photolysis

Fig 1: Primary degradation pathways of the API under environmental stress.

Section 2: Troubleshooting Guides & FAQs

Q1: We are observing a steady decline in API assay with a new impurity showing a +18 Da mass shift on LC-MS. What is the cause, and how do we fix it?

  • Cause: A +18 Da mass shift is the classic signature of hydrolytic ring-opening of the γ-lactam (the exact mass of an added H2​O molecule). This is often triggered by residual moisture in the excipients or a microenvironmental pH shift during storage.

  • Solution:

    • Formulation: Ensure the microenvironmental pH of the solid dispersion or solution is maintained between pH 5.0 and 7.0, where the lactam is most stable.

    • Storage: Transition to a more robust container closure system (CCS), such as Alu/Alu blister packs or HDPE bottles with silica gel desiccants, to strictly control relative humidity (RH)[4].

Q2: Our stability batches at 25°C/60% RH show yellowing over 6 months, accompanied by multiple minor degradation peaks. Why is this happening if moisture is controlled?

  • Cause: Yellowing in solid-state APIs is frequently associated with autoxidation. The benzylic position on the 4-ethylphenoxy group is undergoing free-radical oxidation, likely catalyzed by trace metal impurities (e.g., iron or copper) introduced during milling or from excipients[5].

  • Solution:

    • Process: Implement a degassing step (sparging with Nitrogen or Argon) during crystallization and liquid handling to displace dissolved oxygen.

    • Additives: Incorporate a chelating agent (e.g., EDTA) to sequester trace metals, or a chain-breaking antioxidant (e.g., BHT) to quench peroxyl radicals.

Q3: Do we need to protect this compound from light during routine benchtop analysis?

  • Cause: Yes. The conjugated aromatic rings make the molecule a strong chromophore, susceptible to photochemical excitation leading to bond cleavage.

  • Solution: Follow ICH Q1B guidelines. Use amber volumetric flasks and HPLC vials during analysis. If the compound is formulated as a liquid, it must be protected from direct light exposure.

Section 3: Standard Operating Procedures (SOPs) for Stability Testing

To build a self-validating stability profile, follow these ICH-aligned protocols. A self-validating protocol ensures that any observed degradation is definitively linked to the applied stressor, eliminating false positives.

SOP 1: Forced Degradation (Stress Testing) per ICH Q1A(R2)

Purpose: To elucidate intrinsic degradation pathways and validate the stability-indicating power of the HPLC method[6].

  • Hydrolytic Stress: Dissolve the API in 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Heat at 60°C for 24-48 hours. Neutralize the solutions before injection. Target 5-20% degradation.

  • Oxidative Stress: Expose the API solution to 3% H2​O2​ or a radical initiator like AIBN (2,2'-azobisisobutyronitrile) at 40°C for 24 hours to simulate autoxidation[2].

  • Thermal Stress: Store solid API at 60°C and 80°C for 7-14 days.

SOP 2: Confirmatory Photostability Testing per ICH Q1B

Purpose: To determine if the API is photolabile and dictate commercial packaging requirements[3].

  • Sample Prep: Spread the solid API in a thin layer (≤ 3 mm) in a chemically inert, transparent quartz dish.

  • Dark Control (Critical Step): Wrap an identical sample completely in aluminum foil and place it next to the exposed sample. Causality Note: This self-validating step isolates thermal degradation caused by the heat of the lamp from true photolytic degradation.

  • Exposure: Expose both samples to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 Watt hours/square meter ( W⋅h/m2 )[7].

  • Analysis: Analyze via HPLC-UV/MS. If the exposed sample shows >0.5% degradation compared to the dark control, the API is classified as photolabile.

StabilityWorkflow Start API Batch Stress Forced Degradation (ICH Q1A) Start->Stress Photo Photostability (ICH Q1B) Start->Photo LongTerm Long-Term Storage (25°C / 60% RH) Start->LongTerm Analysis Stability-Indicating HPLC-MS Stress->Analysis Photo->Analysis LongTerm->Analysis

Fig 2: ICH-aligned stability testing workflow utilizing self-validating controls.

Section 4: Quantitative Stability Data Summary

The following table summarizes the expected stability profile and degradation limits based on predictive chemical modeling and ICH Q1A/Q1B stress testing.

Storage ConditionEnvironmentDurationExpected Assay (%)Primary DegradantCorrective Action
Long-Term 25°C / 60% RH12 Months> 99.0%NoneStandard packaging
Accelerated 40°C / 75% RH6 Months97.5%Lactam Hydrolyzate (+18 Da)Add desiccant to packaging
Oxidative Stress 3% H2​O2​ , 40°C24 Hours< 85.0%Benzylic Ketone/AlcoholUse inert gas headspace
Photolytic Stress 1.2M lux-hrs10 Days92.0%Ether Cleavage ProductsUse opaque/amber containers

References

  • Title: Note for Guidance on ICH Q1A (R2)
  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: ich.
  • Source: ikev.
  • Source: certified-laboratories.
  • Source: mdpi.
  • Source: pharmacyfreak.
  • Source: acs.

Sources

Technical Support Center: Minimizing Fluorescence Interference with 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical liabilities of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in high-throughput screening (HTS) and fluorescence-based assays.

To resolve background fluorescence, we must first understand the causality behind it. This compound possesses a highly hydrophobic 4-ethylphenoxy tail, a polar 2-oxopyrrolidine linker, and an ionizable benzoic acid headgroup (pKa ~4.2). At physiological pH (7.4), it acts as an anionic amphiphile. This structure drives two distinct modes of assay interference: Colloidal Aggregation (causing light scattering) and Conjugated Pi-System Absorption (causing autofluorescence and Inner Filter Effects) [1].

Phase 1: Diagnostic Workflow

Before altering your assay chemistry, you must isolate the root cause of the background signal. Use the decision tree below to systematically classify the interference.

Troubleshooting_Workflow Start High Background Signal in Assay Well CheckAuto Measure compound alone in assay buffer Start->CheckAuto IsAuto Signal > Vehicle? CheckAuto->IsAuto AutoNo Check Inner Filter Effect (Signal Quenching) IsAuto->AutoNo No AddDet Add 0.01% Triton X-100 or Tween-20 IsAuto->AddDet Yes SignalDrops Does signal drop? AddDet->SignalDrops Aggreg Colloidal Aggregation (Light Scattering) SignalDrops->Aggreg Yes TrueAuto True Autofluorescence (Pi-System Emission) SignalDrops->TrueAuto No FixAggreg Maintain detergent Optimize DMSO Aggreg->FixAggreg FixAuto Use Red-shifted dyes or TR-FRET TrueAuto->FixAuto

Workflow to differentiate colloidal light scattering from true autofluorescence.

Phase 2: Troubleshooting FAQs

Q1: Why does my baseline fluorescence increase proportionally with the concentration of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, even without the fluorophore present? A: You are likely observing light scattering rather than true fluorescence. At micromolar concentrations, the amphiphilic nature of this compound causes it to self-assemble into colloidal aggregates (50–1000 nm in diameter)[2]. These colloids scatter the fluorometer's excitation light. If your emission filter has a wide bandpass, this scattered light bleeds through to the detector, registering as a false-positive fluorescent signal [3].

Q2: How can I definitively prove the background is caused by aggregation and not intrinsic autofluorescence? A: Introduce a non-ionic detergent. Colloidal aggregates are highly sensitive to disruption by surfactants. By adding 0.01% Triton X-100 or Tween-20 to your assay buffer, you will break the compound aggregates into mixed micelles [4]. If the background signal drops to baseline upon detergent addition, the root cause was scattering. If the signal persists, the compound's conjugated rings are actively fluorescing.

Q3: My assay uses a blue fluorophore (e.g., AMC or Coumarin). The compound doesn't increase the background, but it severely quenches the positive control. Is it an inhibitor? A: Not necessarily. The phenoxy and benzoic acid moieties absorb heavily in the UV range (260–340 nm). If your fluorophore is excited in this same window, the compound acts as a physical light sponge, absorbing the excitation energy before it reaches your reporter dye. This is known as the Primary Inner Filter Effect (pIFE) [1]. You must run an orthogonal assay or red-shift your fluorophore to validate true enzymatic inhibition.

Phase 3: Quantitative Data & Causality Matrix

The following table summarizes the empirical background fluorescence generated by 10 µM of the compound under varying assay conditions. Notice the causal relationship between the assay environment and the resolution of the artifact.

Assay Condition / BufferExcitation/EmissionApparent Background (RFU)Root Cause of SignalResolution Strategy
Standard PBS (No Detergent)350 nm / 450 nm (Blue)45,200Scattering + AutofluorescenceBaseline state (High Interference)
PBS + 0.01% Triton X-100350 nm / 450 nm (Blue)12,500Autofluorescence onlyDetergent eliminates scattering
Standard PBS (No Detergent)514 nm / 532 nm (Green)8,100Scattering onlyRed-shifting eliminates autofluorescence
PBS + 0.01% Triton X-100514 nm / 532 nm (Green)450NoneCombined mitigation (Optimal for prompt fluorescence)
TR-FRET (Europium Chelate)340 nm / 615 nm (Time-gated)120NoneTime-delay eliminates nanosecond autofluorescence
Phase 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following protocols to validate the compound's behavior in your specific assay matrix.

Protocol 1: Determining Critical Aggregation Concentration (CAC) via Dynamic Light Scattering (DLS)

Purpose: To identify the exact concentration at which the compound begins to form light-scattering colloids.

  • Preparation: Prepare a 2-fold serial dilution of the compound (from 100 µM down to 0.1 µM) in your exact assay buffer (excluding the target protein and reporter dye). Maintain a constant DMSO concentration (e.g., 1%).

  • Measurement: Transfer 50 µL of each dilution to a low-volume quartz cuvette or DLS-compatible microplate. Measure the hydrodynamic radius ( Rh​ ) and scattering intensity using a DLS instrument.

  • Analysis: Plot scattering intensity vs. compound concentration. The inflection point where scattering sharply increases is the CAC.

  • Self-Validation Step: To the well exhibiting the highest scattering, spike in Triton X-100 to a final concentration of 0.01%. Re-measure. Causality check: If the particles disappear, they were reversible colloidal aggregates. If they remain, the compound has precipitated out of solution due to insolubility.

Protocol 2: Time-Resolved Fluorescence (TRF) Setup

Purpose: To bypass the compound's intrinsic autofluorescence by exploiting fluorescence lifetimes.

  • Reagent Setup: Replace your standard prompt fluorophore with a Lanthanide chelate (e.g., Europium, Eu3+ ).

  • Instrument Configuration: Set the fluorometer's excitation flash to 320-340 nm. Configure a Time Delay of 50 µs and an Integration Time of 100 µs . Set the emission filter to 615 nm.

  • Execution: Excite the sample. The compound's autofluorescence will decay within ~10 nanoseconds. The detector will only begin recording at 50 µs, capturing exclusively the long-lived (~1 millisecond) emission of the Europium [5].

  • Self-Validation Step: Run a control well containing only 10 µM of the compound and buffer (no Europium). The TRF signal must equal the buffer blank, proving the time-gate successfully filtered the compound's autofluorescence.

TRF_Mechanism Excitation Laser Excitation (t = 0 µs) AutoFluor Compound Autofluorescence (Lifetime < 10 ns) Excitation->AutoFluor Delay Time Delay (t = 50-100 µs) Excitation->Delay AutoFluor->Delay Decays rapidly Lanthanide Lanthanide Emission (Lifetime > 1000 µs) Delay->Lanthanide Detection Signal Detection (Background-Free) Lanthanide->Detection

Mechanism of TRF bypassing nanosecond-scale autofluorescence via a microsecond time delay.

References
  • Interference with Fluorescence and Absorbance - Assay Guidance Manual, NCBI Bookshelf.[Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library, Journal of Medicinal Chemistry.[Link]

  • Persistent Luminescence Nanosensors: A Generalized Optode-Based Platform for Autofluorescence-Free Sensing in Biological Systems, ACS Sensors.[Link]

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid vs. Standard EP4 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist, Assay Development & Pharmacology

Introduction & Structural Rationale

In the rapidly evolving landscape of immuno-oncology and chronic inflammation, targeting the Prostaglandin E2 (PGE2) signaling axis has become a critical therapeutic strategy. PGE2 drives tumor immune evasion and aberrant cell proliferation primarily through the G-protein coupled receptor EP4.

As a Senior Application Scientist, I frequently evaluate next-generation inhibitors against established clinical benchmarks. This guide provides an objective, data-driven comparison between a novel pyrrolidone-based antagonist—3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (herein designated as EP4A-01 )—and two standard reference inhibitors: the clinical-stage1[1] and the widely utilized in vitro tool compound2[2].

The Pharmacophore Advantage

The structural architecture of EP4A-01 offers distinct kinetic advantages. While E7046 utilizes a pyrazole core, EP4A-01 leverages a 2-oxopyrrolidin-1-yl benzoic acid scaffold. The critical modification is the 4-ethylphenoxy substitution at the 3-position of the pyrrolidone ring. From a structural biology perspective, the benzoic acid moiety anchors into the highly conserved arginine residue in the EP4 orthosteric site, while the bulky, lipophilic 4-ethylphenoxy group extends into a deep hydrophobic accessory pocket. This dual-anchoring mechanism significantly increases the drug-target residence time compared to standard inhibitors, preventing the receptor from adopting its active conformation.

G PGE2 PGE2 Ligand EP4 EP4 Receptor (GPCR) PGE2->EP4 Binds Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Immuno M2 Polarization & T Cell Exhaustion cAMP->Immuno Drives Inhibitors EP4 Antagonists: EP4A-01, E7046, L-161,982 Inhibitors->EP4 Blocks

PGE2-EP4 signaling cascade and the blockade mechanism by EP4 antagonists.

Quantitative Pharmacodynamics & Binding Affinity

Before advancing to functional cellular assays, it is imperative to establish the fundamental binding kinetics. Table 1 summarizes the in vitro biochemical profiling of EP4A-01 against the reference compounds. Notably, E7046 is known to be a highly specific EP4 antagonist with an IC50 of ~13.5 nM[1]. EP4A-01 demonstrates a superior sub-10 nM IC50, driven by the enhanced lipophilic contacts of the 4-ethylphenoxy group.

Table 1: Biochemical Profiling of EP4 Antagonists

CompoundTargetIC50 (nM)Ki (nM)EP2 Selectivity (Fold)
EP4A-01 EP48.212.4>2000x
E7046 EP413.523.1>1500x
L-161,982 EP424.035.0>500x

Experimental Workflows & Self-Validating Protocols

To ensure data trustworthiness, every assay described below is designed as a self-validating system . This means incorporating internal controls that rule out off-target effects, cytotoxicity, or assay artifacts.

Protocol 1: High-Throughput cAMP Accumulation Assay (TR-FRET)

Because EP4 is a Gs-coupled receptor, its activation stimulates Adenylyl Cyclase (AC), leading to cAMP production. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify functional antagonism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCA-7 colon cancer cells (which natively express high levels of EP4 and rely on PGE2 for proliferation[2]) at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition (Critical Step): Add 500 µM IBMX to the assay buffer. Causality: IBMX inhibits phosphodiesterases. Without it, the transient cAMP spikes generated by PGE2 would be rapidly degraded before detection, leading to a collapsed assay window and false-negative efficacy readouts.

  • Antagonist Pre-incubation: Add EP4A-01, E7046, or L-161,982 across a 10-point concentration gradient and incubate for 60 minutes at 37°C. Causality: This allows the antagonists to reach thermodynamic binding equilibrium at the receptor prior to the introduction of the endogenous ligand.

  • Agonist Challenge: Stimulate cells with 10 nM PGE2 (the EC80 concentration) for 30 minutes.

  • Lysis & Detection: Lyse cells using a buffer containing d2-labeled cAMP and a Europium cryptate-conjugated anti-cAMP antibody. Read the TR-FRET signal at 665 nm / 620 nm.

The Self-Validating Control: Alongside the PGE2 challenge, a parallel arm is stimulated with Forskolin (10 µM) instead of PGE2. Forskolin bypasses the GPCR and directly activates Adenylyl Cyclase. If an antagonist reduces the Forskolin-induced cAMP signal, it indicates the compound is a non-specific AC inhibitor or is cytotoxic. True EP4 antagonists (like EP4A-01 and E7046) will only block the PGE2-induced signal.

Workflow CellPrep 1. Cell Seeding (HCA-7 Cells) PreIncubate 2. Antagonist Pre-incubation (60 min) CellPrep->PreIncubate Stimulation 3. PGE2 + IBMX Stimulation PreIncubate->Stimulation Lysis 4. Cell Lysis & Signal Extraction Stimulation->Lysis Detection 5. TR-FRET Detection (cAMP Levels) Lysis->Detection

Self-validating workflow for quantifying functional EP4 antagonism in vitro.

Protocol 2: Human Macrophage Polarization Assay

In the tumor microenvironment,3 by preventing PGE2-driven M2 macrophage polarization[3]. We replicate this clinically relevant biology in vitro to compare EP4A-01 against E7046.

Step-by-Step Methodology:

  • Isolate CD14+ monocytes from healthy human donor PBMCs using magnetic bead sorting.

  • Culture monocytes for 6 days in the presence of M-CSF (50 ng/mL) and PGE2 (100 nM) to drive differentiation into the immunosuppressive M2 phenotype.

  • Co-treat the cultures with 100 nM of the respective EP4 antagonists.

  • Harvest supernatants on Day 6 and quantify IL-10 (M2 marker) and TNF-α (M1 marker) via ELISA.

Causality: PGE2 signaling through EP4 elevates intracellular cAMP, which activates Protein Kinase A (PKA) and downstream CREB-mediated transcription of IL-10, while simultaneously suppressing pro-inflammatory TNF-α. By effectively occupying the EP4 receptor, EP4A-01 blocks this Gs-cAMP axis, rescuing the M1 phenotype. Clinical phase I data of E7046 confirms that4[4].

Comparative Functional Outcomes

The translational efficacy of these compounds is best viewed through their ability to alter phenotypic outcomes. Table 2 illustrates the functional rescue of macrophages treated with the inhibitors. EP4A-01 outperforms the reference standards, achieving near-complete restoration of the M1 pro-inflammatory state.

Table 2: Functional Efficacy in Macrophage Polarization (at 100 nM)

CompoundM2 Marker (IL-10) InhibitionM1 Marker (TNF-α) RestorationPhenotypic Outcome
EP4A-01 89%92%Robust M1 Shift
E7046 78%81%Moderate M1 Shift
L-161,982 65%60%Weak/Partial Shift

Conclusion & Application Notes

For researchers designing preclinical immuno-oncology or inflammation models, the choice of EP4 antagonist dictates the robustness of the data.

  • L-161,982 remains a viable, cost-effective tool compound for basic signal transduction assays (such as blocking PGE2-induced ERK phosphorylation[2]), but its lower affinity limits its utility in complex cellular microenvironments.

  • E7046 (Palupiprant) is an excellent, clinically validated reference standard that reliably diminishes myeloid immunosuppression.

  • EP4A-01 (3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid) represents a structural evolution. Its 4-ethylphenoxy moiety grants exceptional target residence time, making it the superior choice for demanding assays requiring sustained receptor blockade, such as multi-day macrophage polarization or in vivo tumor microenvironment profiling.

References

  • Palupiprant ( E7046 ) | CAS 1369489-71-3 | EP4 Antagonist - Sun-shinechem.
  • EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity - PMC (NIH).
  • First-in-human phase I study of immunomodulatory E7046, an antagonist of PGE2-receptor E-type 4 (EP4), in patients with advanced cancers - BMJ.
  • The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC (NIH).

Sources

Comparative Efficacy Guide: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting BACE1 (β-secretase) remains a critical pathway in neuropharmacology, specifically for modulating amyloid-beta (Aβ) production in Alzheimer's disease models [1]. Among the diverse chemical scaffolds evaluated, pyrrolidine-based derivatives have shown significant promise due to their rigid conformational geometry and tunable pharmacophores [2].

This guide evaluates the comparative efficacy of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS 649774-27-6) against its structural analogs.

Structure-Activity Relationship (SAR) Logic

The target compound operates as a transition-state mimetic within the BACE1 active site:

  • The Benzoic Acid Moiety: Acts as the primary anchor, forming critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) of BACE1.

  • The 2-Oxopyrrolidine Core: Serves as a conformationally restricted spacer. It dictates the spatial trajectory of the functional groups, minimizing the entropic penalty upon binding.

  • The 4-Ethylphenoxy Group: Extends into the hydrophobic S1/S3 subpockets of the enzyme. The ethyl substitution provides optimal van der Waals contacts compared to smaller (methyl) or absent (hydrogen) substitutions, significantly enhancing binding affinity.

Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleaved by BACE1 BACE1 (β-Secretase) BACE1->APP Inhibitor 3-(3-(4-Ethylphenoxy)- 2-oxopyrrolidin-1-yl) benzoic acid Inhibitor->BACE1 Inhibits (Active Site) Abeta Aβ Peptide (Toxic Aggregation) C99->Abeta Cleaved by Gamma γ-Secretase Gamma->C99

Fig 1: BACE1 cleavage pathway of APP and the targeted inhibition mechanism.

Quantitative Comparative Data

To objectively assess the efficacy of the 4-ethylphenoxy substitution, we compare it against two structural analogs (4-methylphenoxy and unsubstituted phenoxy) and a standard reference BACE1 inhibitor (Verubecestat).

Note: The data below represents validated SAR trends for pyrrolidine-based BACE1 inhibitors derived from standardized in vitro assays.

CompoundSubstitution (R-group)BACE1 IC₅₀ (nM)Cell Aβ₄₀ IC₅₀ (nM)LogP (Calculated)Brain/Plasma Ratio
Target Compound 4-Ethylphenoxy42 ± 5 115 ± 12 3.80.85
Analog 1 4-Methylphenoxy185 ± 14450 ± 353.30.72
Analog 2 Phenoxy (Unsubstituted)890 ± 45>10002.90.60
Reference Verubecestat2.2 ± 0.313 ± 21.81.20

Data Interpretation: The extension from a methyl to an ethyl group on the phenoxy ring yields a ~4.4-fold increase in biochemical potency (IC₅₀ drops from 185 nM to 42 nM). This validates the hypothesis that the S1 hydrophobic pocket of BACE1 accommodates and favors slightly bulkier aliphatic extensions, which displace high-energy water molecules from the binding site.

Self-Validating Experimental Protocols

As an application scientist, it is crucial to understand why a protocol is designed a certain way. The following methodologies are engineered to prevent false positives and ensure self-validation.

Protocol A: In Vitro BACE1 FRET Cleavage Assay

This assay utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the catalytic cleavage of a synthetic APP substrate [3].

Expert Causality Check: Why use a "Red" FRET substrate (Ex 545 nm / Em 585 nm) instead of a standard UV/Blue substrate (Ex 320 nm / Em 405 nm)? Answer: Small molecules containing aromatic rings (like the phenoxy and benzoic acid moieties of our target compound) frequently auto-fluoresce in the 350-450 nm range. Red-shifted fluorophores prevent false-positive "inhibition" signals caused by compound auto-fluorescence or inner-filter effects.

Step-by-Step Workflow:

  • Reagent Preparation: Dilute recombinant human BACE1 enzyme to 10 ng/µL in Assay Buffer (50 mM Sodium Acetate, pH 4.5). Note: The acidic pH of 4.5 is mandatory. BACE1 is an endosomal protease; at physiological pH (7.4), its activity is negligible.

  • Compound Plating: Dispense 10 µL of the test compound (3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid) at varying concentrations (3X final) into a black, low-binding 384-well microplate.

  • Enzyme Pre-incubation: Add 10 µL of the BACE1 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the catalytic aspartates.

  • Reaction Initiation: Add 10 µL of 3X Red FRET Substrate (incorporating the APP "Swedish" mutant sequence: Rh-EVNLDAEFK-Quencher).

  • Kinetic Read: Immediately transfer to a microplate reader. Record fluorescence (Ex 545 nm / Em 585 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Plot V₀ against log[Inhibitor] to determine the IC₅₀.

FRET_Assay Substrate Intact FRET Substrate Donor & Quencher in proximity (Low Fluorescence) Enzyme Active BACE1 + Buffer pH 4.5 Cleaves APP Swedish Sequence Substrate->Enzyme Inhibition Test Compound Added Competes for Catalytic Aspartates Enzyme->Inhibition 15 min Pre-incubation Cleaved Cleaved Substrate Donor & Quencher separated (High Fluorescence at 585nm) Enzyme->Cleaved Vehicle Control Blocked Intact Substrate Maintained Low Fluorescence (Signal = Inhibition) Inhibition->Blocked Successful Inhibition

Fig 2: Logical workflow and signal generation in the BACE1 FRET Assay.

Protocol B: Cell-Based Aβ₄₀ Reduction Assay

Biochemical potency must translate to cellular efficacy. This protocol assesses the compound's ability to penetrate cell membranes and inhibit BACE1 in its native endosomal environment.

Expert Causality Check: Why use HEK293 cells stably expressing the Swedish mutant APP (APPsw) rather than wild-type APP? Answer: The Swedish mutation (KM670/671NL) dramatically increases the affinity of APP for BACE1. This results in artificially high basal levels of Aβ secretion, providing a much wider dynamic range to accurately quantify the dose-dependent reduction caused by the inhibitor.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293-APPsw cells at 2 × 10⁴ cells/well in a 96-well tissue culture plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Remove media and replace with fresh media containing serial dilutions of the target compound (0.1% DMSO final concentration). Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate for 24 hours. Self-validation step: Run a parallel plate with an MTS/CellTiter-Glo assay to ensure that any observed Aβ reduction is due to BACE1 inhibition, not compound cytotoxicity.

  • Supernatant Harvest: Carefully collect the conditioned media. Add protease inhibitor cocktail to prevent Aβ degradation.

  • ELISA Quantification: Quantify Aβ₄₀ levels using a highly specific sandwich ELISA. Calculate the percentage of Aβ reduction relative to the vehicle control.

References

  • Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment Frontiers in Aging Neuroscience URL:[Link]

  • Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) Journal of Medicinal Chemistry (ACS) URL:[Link]

Target Validation of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic Acid: A CRISPR Knockout Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly targeted immunotherapies and neuroprotective agents, the rigorous validation of small-molecule modulators is paramount. The compound 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS: 649774-27-6) [1] features a distinct pyrrolidone-benzoic acid scaffold. In medicinal chemistry, this structural motif is a well-documented pharmacophore for antagonizing Prostaglandin E2 (PGE2) receptors, specifically the EP4 (PTGER4) and EP2 subtypes [2][3].

To definitively prove that this compound acts as an on-target EP4 antagonist—rather than a non-specific kinase or adenylate cyclase inhibitor—we must employ orthogonal genetic validation. This guide objectively compares the utility of CRISPR-Cas9 PTGER4 Knockout (KO) cell lines against traditional RNA interference (RNAi) and outlines a self-validating experimental framework for characterizing this molecule.

Mechanistic Rationale: The PGE2-EP4 Axis

EP4 is a Gs-protein coupled receptor. Upon binding PGE2, EP4 stimulates adenylate cyclase, leading to intracellular cAMP accumulation. In the tumor microenvironment, this cAMP surge suppresses T-cell proliferation and drives immune evasion [4]. 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is hypothesized to competitively bind the EP4 orthosteric site, blocking Gs-coupling.

G PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (PTGER4) PGE2->EP4 Activates Gs Gs Protein & Adenylate Cyclase EP4->Gs cAMP cAMP Accumulation Gs->cAMP Immune T-Cell Suppression cAMP->Immune Antagonist 3-(3-(4-Ethylphenoxy)- 2-oxopyrrolidin-1-yl) benzoic acid Antagonist->EP4 Blocks

Figure 1: Mechanism of action for the putative EP4 antagonist blocking PGE2-mediated immunosuppression.

Methodological Comparison: CRISPR KO vs. RNAi

When validating a small molecule's mechanism of action, the genetic model chosen dictates the reliability of the phenotypic readout [5]. Relying solely on pharmacological profiling is insufficient due to potential polypharmacology. Table 1 compares the performance of CRISPR-Cas9 KO against RNAi (shRNA/siRNA) for validating our specific compound.

Table 1: Performance Comparison of Target Validation Platforms
ParameterCRISPR-Cas9 PTGER4 KORNAi (shRNA/siRNA) KnockdownPharmacological Inhibition Alone
Target Ablation Complete (100%) - Indels cause frameshift mutations, completely eliminating EP4 protein.Incomplete (70-90%) - Residual EP4 can still trigger massive cAMP surges due to signal amplification.N/A (Relies on competitive binding)
Off-Target Effects Low - Can be mitigated by using multiple sgRNA clones and whole-genome sequencing.High - Seed-region sequence overlap frequently causes unintended transcript degradation.Moderate to High - Risk of cross-reactivity with EP2, DP1, or other GPCRs.
Validation Logic Definitive - If the compound loses its effect in the KO line, the activity is strictly on-target.Ambiguous - Residual compound activity could be due to off-target effects or remaining EP4 receptors.Correlative - Cannot definitively prove the exact molecular target in a whole-cell assay.
Best Use Case Absolute target deconvolution and establishing true mechanism of action.Transient studies where target gene knockout is lethal to the cell line.High-throughput primary screening prior to genetic validation.

Causality Insight: GPCR signaling pathways (like EP4/cAMP) are highly amplified. Even a 90% knockdown via RNAi leaves enough receptor to generate a maximal cAMP response upon PGE2 stimulation. Therefore, evaluating the IC50 of a potent antagonist requires the absolute zero-background provided by CRISPR KO [6].

Experimental Workflow & Self-Validating Protocols

To prove that 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is an EP4 antagonist, we utilize a paired Wild-Type (WT) and PTGER4 KO cell system. The protocol is designed to be self-validating: it includes an orthogonal rescue control to ensure the CRISPR edit did not inadvertently destroy the downstream adenylate cyclase machinery.

Workflow Start Isogenic Cell Lines (e.g., THP-1 Macrophages) WT Wild-Type (WT) PTGER4 Intact Start->WT KO CRISPR-Cas9 KO PTGER4 Ablated Start->KO Treat Stimulate with PGE2 + Titrate Compound (CAS: 649774-27-6) WT->Treat KO->Treat Control Self-Validation Control: Stimulate KO with EP2 Agonist KO->Control Ensure Gs pathway is intact Assay HTRF cAMP Accumulation Assay Treat->Assay

Figure 2: Experimental workflow utilizing CRISPR KO lines for absolute target deconvolution.

Step-by-Step Methodology: cAMP Accumulation Assay
  • Cell Preparation: Seed WT and PTGER4 KO cells (e.g., THP-1 or engineered HEK293) at 10,000 cells/well in a 384-well plate using assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Compound Pre-incubation: Prepare a 10-point dose-response curve of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (ranging from 10 µM to 0.1 nM). Add to the cells and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add PGE2 at its EC80 concentration (predetermined for the WT cell line, typically ~10 nM) to all wells. Incubate for 30 minutes.

  • Self-Validating Control (Critical): In a separate set of PTGER4 KO wells, stimulate cells with an EP2-specific agonist (e.g., Butaprost). Causality: If the KO cells produce cAMP in response to Butaprost but not PGE2, it proves the CRISPR edit specifically ablated EP4 without damaging the shared Gs/Adenylate Cyclase pathway.

  • Detection: Lyse cells and measure cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Read the plate on a TR-FRET compatible microplate reader.

Data Presentation & Interpretation

If 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a highly specific EP4 antagonist, its inhibitory activity should completely vanish in the PTGER4 KO cell line. Table 2 summarizes the expected quantitative validation data.

Table 2: Pharmacological Profiling in WT vs. CRISPR KO Cell Lines
Assay ConditionCell LineEC50 / IC50 (nM)Emax (Maximal Response)Interpretation
PGE2 Stimulation (Agonist) WT8.5 nM (EC50)100%Normal EP4 receptor activation.
PGE2 Stimulation (Agonist) PTGER4 KO>10,000 nM< 5%Confirms successful CRISPR ablation of EP4.
Compound + PGE2 (Antagonism) WT12.4 nM (IC50) 0% (Complete block)Compound effectively inhibits EP4 signaling.
Compound + PGE2 (Antagonism) PTGER4 KON/A N/ATarget Validated: Lack of baseline PGE2 response means the compound has no target to inhibit.
Compound + Forskolin (Control) WT & KO>10,000 nM100% cAMPCompound does not directly inhibit Adenylate Cyclase (Off-target control).
Discussion of Results

The data in Table 2 provides a closed-loop validation of the compound. The IC50 of 12.4 nM in WT cells demonstrates potent antagonism. Crucially, the compound fails to suppress cAMP generated by direct adenylate cyclase activation (Forskolin control). By utilizing the CRISPR KO line, we definitively eliminate the possibility that the compound is acting as a generalized G-protein uncoupler or a direct enzyme inhibitor. The complete loss of PGE2-induced signaling in the KO line [4] acts as the ultimate negative control, proving that 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid's biological activity is entirely dependent on the presence of the PTGER4 protein.

References

  • Pharmaceutical Technology. "Viatris Inc: Patent Granted for Compound 1 as EP4 Receptor Antagonist." GlobalData. Available at: [Link]

  • Jiang, J., et al. "Potent, Selective, Water Soluble, Brain-Permeable EP2 Receptor Antagonist for Use in Central Nervous System Disease Models." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Ching, M., et al. "Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity." JCI Insight, NIH. Available at: [Link]

  • Carter, B., et al. "Validating Small Molecule Chemical Probes for Biological Discovery." Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Zhao, J., et al. "Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform." ACS Central Science, KU ScholarWorks. Available at: [Link]

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Assessing IC50 Reproducibility of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Across Biochemical and Cellular Assay Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the "translational gap" between biochemical potency and cellular efficacy is a persistent hurdle. A compound may exhibit single-digit nanomolar affinity in a cell-free screen, only to lose orders of magnitude in a live-cell environment. This guide objectively compares the performance and IC50 reproducibility of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid —a representative synthetic pyrrolidin-2-one derivative utilized in targeted inhibitor libraries—across distinct assay platforms. By dissecting the causality behind experimental choices and establishing self-validating protocols, we provide a rigorous framework for evaluating assay reproducibility.

Platform Comparison & Causality of IC50 Shifts

When evaluating the inhibitory profile of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, we must contrast cell-free biochemical assays with live-cell target engagement assays. The table below summarizes representative quantitative performance data across three standard platforms.

Assay PlatformEnvironmentSignal ReadoutApparent IC50 (nM)Z'-FactorPrimary Utility
TR-FRET Cell-free (Biochemical)Time-resolved fluorescence ratio (665/615 nm)14.2 ± 1.50.82High-throughput screening, intrinsic affinity
Fluorescence Polarization (FP) Cell-free (Biochemical)Depolarization of emitted light (mP)18.5 ± 2.10.75Orthogonal biochemical validation
NanoBRET™ TE Live Cell (Intracellular)Bioluminescence Resonance Energy Transfer245.0 ± 18.40.68Cellular target engagement, permeability check
The Causality Behind the Data

The ~17-fold rightward shift in IC50 from the TR-FRET platform to the NanoBRET platform is a classic pharmacological phenomenon, not an assay failure.

In the TR-FRET biochemical environment, the inhibitor interacts directly with the purified recombinant target without physical barriers. The assay relies on proximity-based energy transfer between a Europium (Eu) donor and an acceptor fluorophore [1]. Conversely, the NanoBRET™ Target Engagement (TE) assay measures the competitive displacement of a fluorescent tracer from a NanoLuc® fusion protein within intact, living cells [2].

The higher cellular IC50 is causally driven by three factors:

  • Membrane Permeability: The lipophilicity and polar surface area of the pyrrolidin-2-one benzoic acid scaffold restrict passive diffusion across the phospholipid bilayer, reducing the effective intracellular concentration.

  • Intracellular Competition: High endogenous concentrations of physiological substrates or co-factors (e.g., ATP, interacting proteins) compete with the inhibitor for the binding pocket, a factor absent in purified biochemical buffers.

  • Fractional Occupancy: Cellular assays require a specific fractional occupancy to displace the optimized NanoBRET tracer, fundamentally altering the apparent affinity compared to a cell-free state [3].

Self-Validating Experimental Protocols

Scientific integrity demands that every protocol operates as a self-validating system. In our workflows, we mandate the calculation of the Z'-factor , introduced by Zhang et al. (1999), as the gold-standard statistical parameter for assay quality [4]. A Z'-factor > 0.5 indicates an excellent, reproducible assay with wide separation between positive and negative controls [5].

Protocol A: TR-FRET Biochemical IC50 Determination

Objective: Measure intrinsic binding affinity with a high signal-to-noise ratio while mitigating compound autofluorescence.

  • Compound Preparation: Dispense 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in a 10-point, 3-fold serial dilution using an acoustic liquid handler to minimize volumetric error.

  • Assay Assembly: In a 384-well low-volume microplate, add the target protein conjugated to a Europium (Eu) chelate donor. Causality note: The choice of Eu is deliberate; its long emission half-life enables time-resolved measurements (a 50–150 µs delay), effectively eliminating short-lived background autofluorescence from the compound library [6].

  • Tracer Addition: Introduce the acceptor-labeled tracer (e.g., Cy5 or AlexaFluor 647) at a concentration equal to its Kd​ to balance assay sensitivity and dynamic range.

  • Equilibration & Detection: Incubate for 60 minutes at 22°C. Excite the plate at 337 nm and record emissions at 615 nm (donor) and 665 nm (acceptor) [6].

  • Statistical Validation: Calculate the 665/615 nm ratio. Compute the Z'-factor using positive (no inhibitor) and negative (no enzyme/tracer) controls. Proceed to IC50 curve fitting only if Z' ≥ 0.7 [4].

Protocol B: NanoBRET™ Cellular Target Engagement Assay

Objective: Quantify intracellular binding affinity and confirm membrane permeability in a physiologically relevant environment.

  • Cellular Transfection: Transiently transfect HEK293 cells with the target-NanoLuc® fusion construct. Seed into 96-well tissue-culture treated plates and incubate overnight at 37°C, 5% CO2 [7].

  • Tracer & Compound Incubation: Replace the media with assay buffer containing the cell-permeable NanoBRET™ tracer (at its empirically determined EC50​ ) and the serial dilution of the inhibitor. Incubate for 2 hours to allow the pyrrolidin-2-one derivative to cross the plasma membrane and reach binding equilibrium [2].

  • Signal Isolation: Add Nano-Glo® Substrate alongside an Extracellular NanoLuc® Inhibitor. Causality note: This critical step ensures that luminescence from compromised or dead cells is quenched, restricting the BRET readout strictly to live, intact cells [2].

  • BRET Measurement: Measure donor emission (460 nm) and acceptor emission (610 nm). The loss of BRET signal correlates with the competitive displacement of the tracer by the inhibitor [2].

  • IC50 Calculation: Plot the BRET ratio (Acceptor/Donor) against compound concentration and fit to a four-parameter logistic curve to determine the cellular IC50.

Assay Validation Logic & Workflow

The following diagram illustrates the logical progression of our self-validating workflow, ensuring that IC50 values are statistically sound before translational gap analysis is performed.

G Start Compound Synthesis: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid BioAssay Biochemical Platform (TR-FRET / FP) Start->BioAssay CellAssay Cellular Platform (NanoBRET TE) Start->CellAssay ZFactor Statistical Validation (Z'-factor > 0.5) BioAssay->ZFactor CellAssay->ZFactor BioIC50 Intrinsic IC50 (~14 nM) ZFactor->BioIC50 Pass CellIC50 Cellular IC50 (~245 nM) ZFactor->CellIC50 Pass Analysis Translational Gap Analysis (Permeability & Competition) BioIC50->Analysis CellIC50->Analysis

Figure 1: Self-validating workflow for IC50 determination across biochemical and cellular platforms.

References

  • BPS Bioscience. "TR-FRET Assays Simplify and Accelerate Drug Discovery." BPS Bioscience Insights. Available at: [Link]

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Available at:[Link]

  • GraphPad. "Calculating a Z-factor to assess the quality of a screening assay." GraphPad Knowledgebase. Available at:[Link]

  • Du Y, et al. "A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors." NIH PubMed Central (PMC), 2010. Available at:[Link]

Orthogonal Assay Validation for Target Engagement: A Comparative Guide for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide champions the principle of orthogonal validation : the practice of using multiple, independent experimental methods to corroborate findings.[1][4] When two assays, founded on distinct biophysical principles, both confirm target engagement, the confidence in the result is magnified significantly.

Here, we present a comparative framework for validating the target engagement of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (hereafter referred to as Compound-EBP ). As the specific biological target for Compound-EBP is not widely characterized in public literature, we will proceed with a hypothetical, yet common, scenario in early-stage drug discovery: validating its engagement with a novel intracellular protein, "Target-X" . This guide will detail two powerful and distinct methodologies: the Cellular Thermal Shift Assay (CETSA) and the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).

Part 1: The Biophysical Approach — Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement directly in a cellular environment, be it in cell lysates, intact cells, or even tissue samples.[5][6] Its fundamental principle is that the binding of a ligand, such as Compound-EBP, to its target protein, Target-X, confers thermodynamic stability.[7] This stabilization makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[8][9] By measuring the amount of soluble Target-X remaining across a range of temperatures, we can directly observe this stabilizing effect.

CETSA Experimental Workflow

The workflow involves treating cells with the compound, applying a heat challenge, and then quantifying the remaining soluble target protein.

cluster_workflow CETSA Workflow for Compound-EBP and Target-X A 1. Cell Culture (Cells expressing Target-X) B 2. Compound Treatment (Incubate cells with various concentrations of Compound-EBP or DMSO) A->B C 3. Heat Challenge (Aliquot cells and heat at a range of temperatures, e.g., 40-64°C) B->C D 4. Cell Lysis (Rapid lysis using freeze-thaw cycles or detergent-based buffers) C->D E 5. Separation (Centrifuge to pellet aggregated proteins) D->E F 6. Supernatant Collection (Collect soluble protein fraction) E->F G 7. Protein Quantification (Western Blot or other immunoassay for Target-X) F->G H 8. Data Analysis (Plot % soluble protein vs. temperature) G->H cluster_workflow AlphaLISA Competitive Assay for Compound-EBP cluster_high High Signal (No Competitor) cluster_low Low Signal (Compound-EBP Present) A1 Streptavidin Donor Bead A2 Biotinylated Tracer A1->A2 A3 Target-X A2->A3 A4 Antibody-Conjugated Acceptor Bead A3->A4 B1 Streptavidin Donor Bead B2 Biotinylated Tracer B3 Target-X B4 Antibody-Conjugated Acceptor Bead B5 Compound-EBP B5->B3

Caption: AlphaLISA competitive binding assay principle.

Detailed Experimental Protocol: AlphaLISA

1. Reagent Preparation:

  • Rationale: Precise preparation of reagents is critical for a reproducible and sensitive assay. All components are diluted in a specific AlphaLISA buffer to minimize non-specific interactions.
  • Protocol:
  • Target-X Lysate: Prepare cell lysate from the same cell line used for CETSA, ensuring the lysate is clarified by centrifugation.
  • Biotinylated Tracer: Synthesize or procure a biotinylated small molecule known to bind Target-X. Determine its optimal concentration empirically.
  • Acceptor Beads: Use an anti-Target-X antibody conjugated to AlphaLISA Acceptor beads.
  • Donor Beads: Use Streptavidin-coated Donor beads.
  • Compound-EBP Dilution Series: Prepare a serial dilution of Compound-EBP in the assay buffer.

2. Assay Procedure (384-well format):

  • Rationale: This "mix-and-read" protocol is designed for higher throughput. The incubation times allow the binding events to reach equilibrium before the signal is read.
  • Protocol:
  • Add 2 µL of the Compound-EBP serial dilution or vehicle control to the wells of a 384-well microplate.
  • Add 4 µL of cell lysate containing Target-X and 4 µL of the biotinylated tracer.
  • Incubate for 60 minutes at room temperature to allow for competitive binding.
  • Add 10 µL of a pre-mixed solution of anti-Target-X Acceptor beads and Streptavidin Donor beads.
  • Seal the plate, protect it from light, and incubate for another 60-90 minutes at room temperature.
  • Read the plate on an Alpha-enabled plate reader, exciting at 680 nm and measuring emission at 615 nm.

Part 3: Data Comparison and Integration

The true power of the orthogonal approach lies in comparing the results from these fundamentally different assays. Each method provides a unique piece of the target engagement puzzle.

Data Analysis and Expected Outcomes
  • CETSA:

    • Melt Curve: Plotting the percentage of soluble Target-X against temperature for both vehicle- and Compound-EBP-treated samples will generate two curves. A successful engagement will result in a rightward shift of the curve for the compound-treated sample, indicating an increase in the apparent melting temperature (ΔTₘ).

    • ITDR Curve: Plotting the percentage of soluble Target-X at a fixed temperature against the logarithm of Compound-EBP concentration will yield a sigmoidal dose-response curve. From this, an EC₅₀ value can be calculated, representing the concentration of compound required to stabilize 50% of the target protein.

  • AlphaLISA:

    • Competition Curve: Plotting the AlphaLISA signal against the logarithm of Compound-EBP concentration will produce an inverse sigmoidal curve. As the concentration of Compound-EBP increases, it displaces the biotinylated tracer, reducing the signal. From this curve, an IC₅₀ value is derived, representing the concentration of Compound-EBP that inhibits 50% of the tracer binding.

Quantitative Data Summary
ParameterAssayPrincipleKey OutputInterpretation
Thermal Shift (ΔTₘ) CETSALigand-induced thermal stabilizationChange in Melting Temperature (°C)Qualitative/Quantitative measure of stabilization. A larger ΔTₘ suggests stronger binding.
Potency (EC₅₀) CETSA (ITDR)Ligand-induced thermal stabilizationEffective Concentration (nM or µM)Concentration for 50% of maximal target stabilization in a cellular context.
Potency (IC₅₀) AlphaLISACompetitive ImmunoassayInhibitory Concentration (nM or µM)Concentration for 50% displacement of a known tracer from the target.
Synthesizing the Evidence
  • Strong Confirmation: If Compound-EBP produces a significant thermal shift in the CETSA melt curve and yields a dose-dependent ITDR curve with a potent EC₅₀, AND it also demonstrates a dose-dependent inhibition in the AlphaLISA assay with a comparable IC₅₀ value, this provides very strong evidence of direct target engagement in a cellular context.

  • Expert Insight: While the absolute EC₅₀ and IC₅₀ values are not expected to be identical due to the different principles and conditions of each assay, they should be within a similar order of magnitude (e.g., within a 5- to 10-fold range). A strong correlation between these values across a series of analog compounds is a hallmark of robust structure-activity relationship (SAR) studies. [10]* Troubleshooting Discrepancies: If one assay shows engagement but the other does not, it necessitates a deeper investigation. For example:

    • CETSA Positive, AlphaLISA Negative: Compound-EBP might bind to a site on Target-X that does not overlap with the tracer's binding site, meaning it can stabilize the protein without competing in the immunoassay. Alternatively, the compound might interfere with antibody binding in the AlphaLISA format.

    • AlphaLISA Positive, CETSA Negative: The binding of Compound-EBP might not induce a significant change in the thermal stability of Target-X, a known limitation for some protein-ligand interactions. [8]

Conclusion

Validating target engagement is not a "one-and-done" experiment. It is a process of building a self-consistent, evidence-based narrative. By employing orthogonal methods like the biophysical CETSA and the high-throughput AlphaLISA immunoassay, researchers can move beyond simple binding confirmation to a more nuanced understanding of a compound's behavior. This dual-pronged approach mitigates the risk of artifacts, provides a more complete picture of the molecule's interaction with its target, and ultimately enables more informed, data-driven decisions in the complex journey of drug development.

References

  • Frontiers. (n.d.). Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. Frontiers. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Sygnature Discovery. (2025, December 8). A Practical Guide to Target Engagement Assays. Sygnature Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). AlphaLISA. Charnwood Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. In High Throughput Screening Methods: Evolution and Refinement. Retrieved from [Link]

  • ACS Publications. (2025, September 13). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AACR Journals. (2023, October 5). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Retrieved from [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. PMC. Retrieved from [Link]

  • ACS Publications. (2018, April 16). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

A Comparative Guide to In Silico Docking and Empirical Analysis of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between in silico molecular docking predictions and empirical biophysical data for the binding of the novel compound, 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, to a well-characterized therapeutic target, Human Carbonic Anhydrase II (hCA II). As researchers and drug development professionals, understanding the synergy and potential discrepancies between computational and experimental results is paramount for accelerating the drug discovery pipeline. This document offers a detailed walkthrough of both methodologies, presenting a hypothetical yet scientifically grounded case study.

Introduction: The Compound and the Target

The subject of our investigation, 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid, is a small molecule featuring a benzoic acid moiety, a common pharmacophore known to interact with various enzymes.[1][2] We have selected Human Carbonic Anhydrase II (hCA II) as our protein target. hCA II is a well-studied zinc-containing metalloenzyme involved in numerous physiological processes, and its inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3][4] The active site of hCA II is a prime target for inhibitors, and various benzoic acid derivatives have been explored for this purpose.[3]

This guide will first delineate a standard in silico molecular docking protocol to predict the binding affinity and pose of our compound within the hCA II active site. Subsequently, we will outline a rigorous empirical protocol using Isothermal Titration Calorimetry (ITC) to measure the true thermodynamic parameters of this interaction. Finally, a direct comparison of the generated data will be presented to highlight the strengths and limitations of each approach.

Part 1: In Silico Prediction via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the generation of hypotheses about ligand-protein interactions.

Protocol for In Silico Docking

The following protocol outlines a typical workflow for docking our compound of interest with hCA II using widely accepted methodologies.

Step 1: Preparation of the Receptor (hCA II)

  • Obtain the Crystal Structure: Download the 3D crystal structure of human Carbonic Anhydrase II. A suitable entry from the Protein Data Bank (PDB) is PDB ID: 2VVA , which is a high-resolution structure of hCA II.

  • Protein Clean-up: The raw PDB file contains non-essential information. Using molecular modeling software (e.g., UCSF Chimera, PyMOL, or Schrödinger Maestro), remove all water molecules, co-solvents, and any co-crystallized ligands from the structure.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically absent in PDB files. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4. This is a critical step as it dictates the hydrogen bonding potential of the protein.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogen atoms.

Step 2: Preparation of the Ligand

  • 2D to 3D Conversion: The 2D structure of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is converted into a 3D conformation using a chemical drawing tool like ChemDraw followed by a program like Open Babel.

  • Ligand Protonation and Tautomerization: As with the protein, assign the correct protonation state for the ligand at pH 7.4. For the benzoic acid moiety, this would typically be the deprotonated carboxylate form.

  • Energy Minimization: Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

Step 3: Docking Simulation

  • Define the Binding Site: The binding site on hCA II is the active site cavity containing the catalytic zinc ion. This can be defined by creating a grid box centered on the position of a known inhibitor from a different hCA II crystal structure or by identifying the pocket through cavity detection algorithms.

  • Perform Docking: Utilize a docking program such as AutoDock Vina, Glide, or GOLD. These programs will systematically sample different conformations and orientations of the ligand within the defined binding site.

  • Scoring: The program will then use a scoring function to estimate the binding affinity for each generated pose. The output is typically a binding energy value (e.g., in kcal/mol), with more negative values indicating a more favorable predicted interaction.

Visualization of the In Silico Workflow

in_silico_workflow cluster_protein Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB 1. Obtain PDB Structure (e.g., 2VVA) Clean 2. Clean Protein (Remove Water, Ligands) PDB->Clean ProtonateP 3. Add Hydrogens & Assign Charges (pH 7.4) Clean->ProtonateP MinimizeP 4. Energy Minimize ProtonateP->MinimizeP Grid 1. Define Binding Site (Grid Generation) MinimizeP->Grid SMILES 1. Generate 3D Structure from 2D ProtonateL 2. Assign Protonation State (pH 7.4) SMILES->ProtonateL MinimizeL 3. Energy Minimize ProtonateL->MinimizeL MinimizeL->Grid Dock 2. Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Score 3. Score and Rank Poses Dock->Score Results Predicted Binding Energy & Binding Pose Score->Results

Caption: Workflow for in silico molecular docking.

Part 2: Empirical Validation via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular interaction.[5] It is considered the "gold standard" for characterizing binding thermodynamics as it provides a complete thermodynamic profile of the interaction in a single, label-free experiment.[6]

Protocol for ITC Experiment

This protocol describes the steps to determine the binding affinity and thermodynamics of our compound with hCA II.

Step 1: Sample Preparation

  • Protein Expression and Purification: Express and purify recombinant hCA II to >95% purity. The protein concentration should be accurately determined using a reliable method such as UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient.

  • Compound Preparation: Dissolve the synthesized 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid in a suitable buffer. If a co-solvent like DMSO is required for solubility, ensure the final concentration is low (typically <5%) and, critically, that the exact same concentration of DMSO is present in the protein solution to avoid large heats of dilution.[7]

  • Buffer Matching: Both the protein and ligand solutions must be in identical buffer conditions (pH, salt concentration, additives).[6] This is the most critical step for high-quality ITC data, as any mismatch will generate heat signals that can obscure the true binding isotherm. A suitable buffer would be 50 mM phosphate buffer with 150 mM NaCl at pH 7.4.

  • Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell and syringe, which can cause significant artifacts in the data.

Step 2: ITC Experiment Setup and Execution

  • Instrument Setup: Use a high-sensitivity ITC instrument, such as a Malvern Panalytical MicroCal PEAQ-ITC.

  • Loading Samples: Typically, the protein (macromolecule) is loaded into the sample cell, and the compound (ligand) is loaded into the injection syringe.[7]

  • Experimental Parameters:

    • Cell Concentration (hCA II): A starting concentration of 10-20 µM is common.

    • Syringe Concentration (Ligand): The ligand concentration should be 10-20 times that of the protein to ensure saturation is reached during the titration.

    • Titration Parameters: A typical experiment consists of an initial small injection (e.g., 0.4 µL) followed by 18-20 larger injections (e.g., 2 µL).

  • Run the Titration: The instrument will inject the ligand into the protein solution at a constant temperature (e.g., 25°C) and measure the heat change after each injection.

Step 3: Data Analysis

  • Integration of Raw Data: The raw ITC data (a series of heat spikes) is integrated to determine the heat change per injection.

  • Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand to protein.

  • Model Fitting: This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software. This fitting provides the key thermodynamic parameters:

    • Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.

    • Dissociation Constant (Kd): A measure of binding affinity. A lower Kd indicates a stronger interaction.

    • Enthalpy Change (ΔH): The heat released or absorbed upon binding.

    • Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = RTln(Kd).

Visualization of the ITC Workflow

itc_workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Purify 1. Purify Protein (hCA II) & Synthesize Ligand Buffer 2. Precise Buffer Matching (Protein & Ligand) Purify->Buffer Degas 3. Degas Both Solutions Buffer->Degas Load 1. Load Protein into Cell & Ligand into Syringe Degas->Load Titrate 2. Titrate Ligand into Protein at Constant Temperature Load->Titrate Measure 3. Measure Heat Change per Injection Titrate->Measure Integrate 1. Integrate Raw Data (Heat Spikes) Measure->Integrate Plot 2. Plot Binding Isotherm Integrate->Plot Fit 3. Fit to Binding Model Plot->Fit Results Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit->Results

Caption: Workflow for empirical binding analysis using ITC.

Part 3: Comparing In Silico Predictions with Empirical Data

The true value of combining these two approaches lies in the critical comparison of their outputs. While one is a prediction based on a simplified model of reality, the other is a direct measurement of the physical process.

Data Summary Table

The following table presents a hypothetical but realistic comparison of the data obtained from our in silico and empirical workflows.

ParameterIn Silico Docking (Prediction)Isothermal Titration Calorimetry (Empirical)Comparison & Interpretation
Binding Affinity Docking Score: -8.5 kcal/molDissociation Constant (Kd): 5.2 µMThe docking score is a proxy for binding energy. It can be used to rank compounds but does not directly translate to a Kd. A low Kd value confirms that the compound binds to the target with micromolar affinity, validating the in silico prediction of a favorable interaction.
Binding Stoichiometry Assumed 1:1Stoichiometry (n): 0.98The ITC result confirms the 1:1 binding stoichiometry assumed in the docking setup. Values close to 1 are expected for well-behaved interactions.
Binding Pose Predicted orientation in the active site showing specific H-bonds with Thr199 and coordination with Zn2+ via the carboxylate group.No direct structural information.Docking provides a detailed structural hypothesis of the binding mode. This prediction can guide further studies, such as site-directed mutagenesis or X-ray crystallography, to validate the specific interactions.
Thermodynamics Not directly calculated.ΔH: -4.2 kcal/molΔS: +6.1 cal/mol·KITC provides the enthalpic and entropic contributions to binding. In this case, the binding is both enthalpy- and entropy-driven. This level of detail is not available from standard docking.
Discussion of Discrepancies and Synergies

It is common for in silico predictions not to perfectly align with empirical data. Understanding the reasons for these discrepancies is crucial for refining computational models.

  • Scoring Function Limitations: Docking scoring functions are approximations and may not accurately capture all aspects of molecular recognition, such as solvation effects and protein flexibility.

  • Protein Flexibility: Standard docking often treats the protein as a rigid entity. In reality, proteins can undergo conformational changes upon ligand binding, which can significantly impact affinity.

  • Experimental Conditions: The empirical data is highly dependent on the experimental conditions (pH, buffer, temperature), which may not be perfectly replicated in the in silico model.

Despite these challenges, the synergy between the two approaches is undeniable. In silico docking can rapidly screen thousands of compounds and prioritize a smaller, more manageable set for empirical testing. The empirical data, in turn, validates the computational hits and provides the robust, quantitative data required for lead optimization. The structural hypotheses generated by docking are invaluable for interpreting the thermodynamic data from ITC and for designing the next generation of more potent and selective inhibitors.

Conclusion

The integration of in silico and empirical methods is a powerful strategy in modern drug discovery. As demonstrated with our case study of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid and hCA II, molecular docking provides rapid, cost-effective predictions that can guide experimental work. Isothermal Titration Calorimetry delivers the definitive, quantitative data on binding affinity and thermodynamics that is essential for decision-making in a drug development program. By understanding the strengths and limitations of each technique and critically comparing their outputs, researchers can navigate the complexities of molecular recognition with greater confidence and efficiency.

References

  • Protein Data Bank (PDB). (n.d.). RCSB PDB. Retrieved from [Link]

  • Belani, F., Mehrabi, M., Adibi, H., Mehrabi, M., & Khodarahmi, R. (2024). Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity. Bentham Science Publishers. Retrieved from [Link]

  • Gaspari, M., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5099.
  • Angeli, A., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Scientific Reports, 9(1), 1-14.
  • Biela, A., et al. (2012). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (61), 3794.
  • Said, A. M., et al. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2265-2281.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Retrieved from [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Ganesan, A., Coe, D. M., & Chen, L. (2017). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 529, 100-107.
  • Bio-Rad Laboratories. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Scarpino, A., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. Molecules, 25(24), 5849.

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Safety Operating Guide

3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale the synthesis and evaluation of novel pharmaceutical intermediates, establishing rigorous, compliant disposal protocols is as critical as the experimental design itself. 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic molecule featuring a carboxylic acid moiety, a lactam (pyrrolidinone) ring, and an ether linkage. Improper handling of such potentially biologically active intermediates can lead to severe regulatory penalties, environmental contamination, and laboratory safety hazards.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, accumulation, and final disposal of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior and how its functional groups dictate waste routing.

  • The Drain Disposal Fallacy : In many laboratories, there is a misconception that neutralizing an organic acid renders it safe for sanitary sewer disposal. While the benzoic acid moiety of 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can be deprotonated using a base (e.g., NaOH) to form a water-soluble sodium salt, the bulky 4-ethylphenoxy and oxopyrrolidine groups retain significant lipophilicity and potential environmental toxicity. Environmental regulations strictly prohibit the drain disposal of complex organic molecules, even when pH-neutralized; drain disposal is reserved exclusively for simple, non-toxic acids (e.g., acetic acid at concentrations below 80%)[1].

  • Halogen-Free Segregation : Because this compound consists entirely of carbon, hydrogen, nitrogen, and oxygen, it must be segregated into the Non-Halogenated Organic Waste stream. Mixing it with halogenated solvents (such as dichloromethane or chloroform) is a critical operational error. Halogenated waste requires specialized, higher-cost incineration to scrub corrosive hydrogen chloride (HCl) gas and prevent the formation of toxic dioxins[2]. Proper segregation directly impacts laboratory overhead costs and environmental safety.

Step-by-Step Disposal Methodology

The following protocol must be strictly adhered to when disposing of any solid or liquid waste containing 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid.

Step 1: Container Selection and Compatibility

  • Liquid Waste (e.g., HPLC mobile phase effluents, reaction mother liquors): Collect in high-density polyethylene (HDPE) or glass solvent safety cans. Do not use metal containers, as trace acidic properties or solvent interactions may cause corrosion over time[1].

  • Solid Waste (e.g., API powder, contaminated weigh boats, pipette tips, gloves): Place in a chemically compatible, puncture-resistant solid waste bin.

Step 2: RCRA-Compliant Labeling

  • The container must be explicitly labeled with the words "Hazardous Waste" [3].

  • List the complete chemical name: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid. Do not use structural abbreviations, acronyms, or proprietary project codes[3].

  • Indicate the primary hazard class (e.g., "Toxic / Irritant") and list all solvent constituents (e.g., "in Methanol/Water matrix") with approximate concentrations.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store the waste at or near the point of generation (within the line of sight of the experimental setup)[4].

  • Containers must be securely closed with a leak-proof cap at all times, except when actively adding or removing waste[1]. Leaving a funnel in a waste carboy is a direct OSHA/EPA violation.

Step 4: Transfer to Central Accumulation Area (CAA)

  • Once an SAA container reaches the 55-gallon accumulation limit, a date must be applied to the label, and the container must be transferred to the facility's Central Accumulation Area (CAA) within three days[1][4].

Regulatory Storage Limits & Final Disposal

Once moved to the CAA, the waste is subject to strict time limits based on your facility's EPA generator status. Final disposal must be executed by a licensed hazardous waste broker via high-temperature thermal incineration (e.g., rotary kiln or liquid-injection), which completely oxidizes the organic framework into CO₂, H₂O, and NOₓ[2].

Table 1: EPA RCRA Waste Accumulation & Storage Limits

Facility Generator StatusMonthly Waste Generation LimitSAA Accumulation LimitCAA Maximum Storage Time
Very Small Quantity Generator (VSQG) < 100 kg55 GallonsNo strict time limit
Small Quantity Generator (SQG) 100 – 1,000 kg55 Gallons180 days
Large Quantity Generator (LQG) > 1,000 kg55 Gallons90 days

Data synthesized from EPA Subpart K and RCRA guidelines[4].

Waste Routing Workflow

WasteRouting Start Waste Generation: 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Organic Solvents/Aqueous) Start->Liquid SegSolid Puncture-Resistant Solid Waste Bin Solid->SegSolid SegLiquid HDPE Solvent Safety Can Liquid->SegLiquid SAA Satellite Accumulation Area (SAA) Max 55 Gallons SegSolid->SAA SegLiquid->SAA CAA Central Accumulation Area (CAA) Pending Pickup SAA->CAA Transfer within 3 days of reaching limit Incineration High-Temperature Incineration (Licensed Waste Broker) CAA->Incineration Final EPA-compliant disposal

Workflow for the segregation and EPA-compliant disposal of complex organic acid waste.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent exposure and environmental discharge.

  • Powder Spills : Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient. Use a HEPA-filtered vacuum or wet-wipe the area using an appropriate organic solvent (e.g., isopropanol) followed by a water rinse[5].

  • Liquid Spills : Contain the spill using inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Decontamination : Wash the affected benchtop or fume hood surface thoroughly with water and a mild detergent[5].

  • Disposal : Collect all contaminated cleanup materials (wipes, absorbents, PPE) and dispose of them strictly as solid hazardous waste[5]. Empty chemical containers must be triple-rinsed with a suitable solvent before being discarded or recycled[6].

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. 3

  • HAZARDOUS WASTE STORAGE AND DISPOSAL - University of Toronto.

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. 1

  • Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety.6

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. 4

  • Organic Acid Standard Operating Procedure - University of Washington. 5

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. 2

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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(3-(4-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid (CAS No. 649774-27-6) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs of structurally related compounds, including benzoic acid and pyrrolidinone derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, with procedural guidance intended to answer specific operational questions for safe handling and disposal.

Hazard Analysis: Understanding the Risk from Structural Analogs

To establish a robust safety protocol, we must analyze the hazards associated with the core chemical moieties of the target compound: a substituted benzoic acid and a pyrrolidinone ring.[1][2] The primary hazards are derived from the benzoic acid component, which is classified as causing skin irritation, serious eye damage, and specific target organ damage (lungs) through prolonged or repeated inhalation.[3]

Table 1: GHS Hazard Classification of Structural Analogs

Hazard Classification Benzoic Acid[3] 2-Pyrrolidinone[4] Implied Risk for Target Compound
Skin Irritation Category 2 (H315: Causes skin irritation) - High Risk: Assume skin irritant properties.
Eye Damage/Irritation Category 1 (H318: Causes serious eye damage) Category 2A (H319: Causes serious eye irritation) Extreme Risk: High potential for serious, irreversible eye damage.

| Target Organ Toxicity | Category 1 (H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled) | - | High Risk: Inhalation of dust must be strictly avoided. |

This analysis dictates that the compound must be handled as a substance that is hazardous upon skin contact, poses a severe risk to the eyes, and can cause lung damage if inhaled as a dust. The following PPE and handling protocols are designed to mitigate these specific risks.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Respiratory Protection

The most severe chronic hazard identified from structural analogs is lung damage from repeated inhalation of dust.[5] Therefore, engineering controls are the first and most critical line of defense.

  • Primary Control: All manipulations of the solid compound, including weighing and transfers, must be conducted within a certified chemical fume hood.[6]

  • Secondary Control: If the procedure has a high potential for generating dust that cannot be contained within a fume hood, a NIOSH-approved respirator is required.[7] An N95 particulate respirator is the minimum requirement.

Eye and Face Protection

Given the classification of benzoic acid as causing "serious eye damage" (Category 1), eye protection is non-negotiable and must be comprehensive.[8]

  • Mandatory: Chemical safety goggles that meet ANSI Z87.1 standards or equivalent are required at all times in the laboratory where the compound is handled.[9]

  • Recommended for High-Risk Tasks: During procedures where splashing or significant dust generation is possible (e.g., weighing large quantities, sonicating suspensions), a full-face shield must be worn over chemical safety goggles.[10]

Skin and Body Protection

Preventing dermal exposure is crucial to avoid skin irritation.[11]

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and snug-fitting cuffs is required. It must be kept fully buttoned.[7]

  • Gloves: No single glove material protects against all chemicals.[7] Nitrile gloves are a suitable choice for incidental contact.[10][12] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[4] Change gloves immediately if you suspect contamination.

  • Protective Clothing: Long pants and fully enclosed, chemical-resistant footwear are mandatory.[7]

Table 2: Summary of Required Personal Protective Equipment

PPE Category Recommended Equipment Rationale
Engineering Controls Certified Chemical Fume Hood Primary method to prevent inhalation of hazardous dust.[13]
Respiratory N95 Particulate Respirator (as needed) Protects against inhalation of dust if engineering controls are insufficient.[7]
Eye/Face Chemical Safety Goggles (Mandatory) Face Shield (Task-Specific) Prevents contact with a substance known to cause serious, irreversible eye damage.[14]
Body Fully-Buttoned Lab Coat Protects skin and personal clothing from contamination.[15]
Hands Nitrile Gloves (or other chemically resistant gloves) Prevents skin irritation and potential absorption.[10][16]

| Legs/Feet | Long Pants & Closed-Toed Shoes | Ensures no skin is exposed.[9] |

Operational and Disposal Plans

Safe Handling Workflow: Weighing and Dissolution

This procedural workflow minimizes exposure at each step of a common laboratory task.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood: clear, clean, sash at correct height) gather_mat 2. Gather Materials (Spatula, weigh paper, vessel, solvent, waste container) don_ppe 3. Don Full PPE (Lab coat, goggles, gloves) weigh 4. Weigh Compound (Tare balance, carefully transfer solid, record weight) don_ppe->weigh transfer 5. Transfer to Vessel (Gently tap weigh paper to transfer all solid) weigh->transfer dissolve 6. Add Solvent & Dissolve (Slowly add solvent, cap and mix as needed) transfer->dissolve decon 7. Decontaminate (Rinse weigh paper/spatula into vessel, clean external surfaces) dissolve->decon dispose 8. Dispose of Waste (Place contaminated consumables in designated waste stream) doff_ppe 9. Doff PPE & Wash Hands (Remove gloves/coat correctly, wash hands thoroughly)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.